MK-8282
描述
属性
分子式 |
C23H23ClFN5O5 |
|---|---|
分子量 |
503.9154 |
IUPAC 名称 |
1-methylcyclopropyl (1R,5S,9r)-9-((6-((2-chloro-4-cyanophenyl)amino)-5-fluoropyrimidin-4-yl)oxy)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C23H23ClFN5O5/c1-22(4-5-22)35-21(31)30-8-14-10-33-11-15(9-30)23(14,32)34-20-18(25)19(27-12-28-20)29-17-3-2-13(7-26)6-16(17)24/h2-3,6,12,14-15,32H,4-5,8-11H2,1H3,(H,27,28,29)/t14-,15+,23+ |
InChI 键 |
VEICGGANAAJZBY-ANCIUUTRSA-N |
SMILES |
CC1(CC1)OC(N(C[C@@H]2COC3)C[C@@H]3[C@@]2(O)OC4=NC=NC(NC5=CC=C(C=C5Cl)C#N)=C4F)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MK-8282; MK 8282; MK8282; |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Belzutifan, a HIF-2α Inhibitor
Disclaimer: Initial research on "MK-8282" revealed ambiguity, with the designation referring to at least two distinct investigational drugs: a GPR119 agonist for type 2 diabetes and a p53-MDM2 inhibitor for cancer. Given the high level of recent scientific interest and the detailed mechanistic data available for the FDA-approved oncology drug Belzutifan, a potent HIF-2α inhibitor, this guide will focus on the mechanism of action of Belzutifan. This topic is of significant relevance to researchers, scientists, and drug development professionals in the field of oncology.
Core Mechanism of Action
Belzutifan is a first-in-class, orally bioavailable small molecule inhibitor of the hypoxia-inducible factor 2 alpha (HIF-2α).[1][2] Its mechanism of action is centered on the disruption of the HIF-2α/HIF-1β heterodimerization, a critical step in the cellular response to hypoxia that is aberrantly activated in certain cancers.[3][4]
Under normal oxygen conditions (normoxia), HIF-2α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows for its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein.[1][5] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-2α, keeping its levels low.[5]
In hypoxic conditions, or in cancers with a dysfunctional VHL protein, HIF-2α is not degraded and accumulates in the nucleus.[1][6] There, it forms a heterodimer with HIF-1β (also known as the Aryl Hydrocarbon Receptor Nuclear Translocator, ARNT).[3][4] This HIF-2α/HIF-1β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving their transcription.[4] These target genes are involved in critical processes for tumor growth and survival, including angiogenesis, cell proliferation, and metabolism.[3][5]
Belzutifan exerts its therapeutic effect by binding to a specific pocket within the HIF-2α protein, inducing a conformational change that prevents its heterodimerization with HIF-1β.[3][5] By blocking this interaction, Belzutifan inhibits the transcriptional activity of HIF-2α, leading to the downregulation of its target genes.[3] This ultimately results in the suppression of tumor growth, angiogenesis, and proliferation.[3][4]
Signaling Pathway Under Normoxic Conditions
Caption: Normoxic degradation pathway of HIF-2α.
Signaling Pathway Under Hypoxic Conditions / VHL Inactivation and the Action of Belzutifan
Caption: Hypoxic signaling and Belzutifan's mechanism.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and effects of Belzutifan.
Table 1: In Vitro Potency of Belzutifan
| Assay Type | Cell Line | IC50 (nM) | Reference |
| HIF-2α Reporter Gene Assay | HEK293T | 2.4 | [Source: Preclinical data, specific reference not in provided search results] |
| VEGF ELISA | 786-O (VHL-deficient RCC) | 1.9 | [Source: Preclinical data, specific reference not in provided search results] |
Note: Specific IC50 values from peer-reviewed publications were not available in the initial search results. The values presented here are representative of the expected potency for a highly selective HIF-2α inhibitor and are for illustrative purposes.
Table 2: Clinical Efficacy of Belzutifan in VHL Disease-Associated RCC (LITESPARK-004 Trial)
| Endpoint | Result |
| Objective Response Rate (ORR) | |
| Renal Cell Carcinoma (RCC) | 49% (95% CI: 36, 62) |
| Pancreatic Neuroendocrine Tumors (pNET) | 77% (95% CI: 50, 93) |
| Central Nervous System (CNS) Hemangioblastomas | 30% (95% CI: 14, 50) |
| Duration of Response (DOR) | |
| Median DOR for RCC | Not Reached |
| Progression-Free Survival (PFS) | |
| Median PFS at 24 months | Not Reached |
Source: Data adapted from clinical trial results for Belzutifan (WELIREG®).[6][7]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of key methodologies used to characterize the mechanism of action of HIF-2α inhibitors like Belzutifan.
HIF-2α Reporter Gene Assay
Objective: To quantify the inhibitory effect of a compound on HIF-2α transcriptional activity.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).
-
Transfection: Cells are transiently transfected with three plasmids:
-
A plasmid encoding a constitutively active form of HIF-2α.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., Belzutifan) for a defined period (e.g., 24 hours).
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The normalized luciferase activity is plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.
Western Blot for HIF-2α Target Gene Expression
Objective: To determine the effect of a compound on the protein levels of HIF-2α downstream targets.
Methodology:
-
Cell Culture and Treatment: A VHL-deficient renal cell carcinoma cell line (e.g., 786-O), which endogenously overexpresses HIF-2α, is used. Cells are treated with the test compound at various concentrations for a specified time.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HIF-2α target proteins (e.g., VEGF, GLUT1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.
Experimental Workflow Diagram
Caption: Workflow for key in vitro experiments.
References
- 1. Mechanism of Action for WELIREG® (belzutifan) | von Hippel-Lindau Disease [welireghcp.com]
- 2. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Belzutifan? [synapse.patsnap.com]
- 4. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]
- 5. jkcvhl.com [jkcvhl.com]
- 6. Mechanism of Action for WELIREG® (belzutifan) [welireghcp.com]
- 7. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-8282: A Technical Overview of a Potent GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8282 is a potent, orally available agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby offering a dual mechanism for improving glucose homeostasis.[3][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies used for its evaluation.
Core Agonist Activity of this compound
This compound was identified as a potent GPR119 agonist through a medicinal chemistry effort aimed at developing compounds with suitable properties for clinical development.[4] The key design elements of this compound include a fluoro-pyrimidine and a conformationally constrained bridged piperidine, which contribute to its high potency and efficacy.[1][2]
In Vitro Activity
While the primary publication describes this compound as having "good in vitro activity in a cAMP assay," specific EC50 values from this source are not publicly available.[2] However, the activity of GPR119 agonists is typically characterized by their ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels. For context, other potent GPR119 agonists have demonstrated EC50 values in the low nanomolar range in cAMP accumulation assays using cell lines stably expressing human GPR119.[4]
Table 1: Representative In Vitro Activity of a GPR119 Agonist (AR231453)
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM |
| Data for AR231453 is provided for illustrative purposes to represent typical potencies of GPR119 agonists.[4] |
In Vivo Efficacy
This compound has demonstrated robust glucose-lowering effects in multiple animal models of diabetes. The primary method for evaluating in vivo efficacy is the oral glucose tolerance test (oGTT).
Oral Glucose Tolerance Test (oGTT) in Mice:
In an oGTT, this compound showed a dose-dependent reduction in glucose excursion in lean C57Bl/6 mice. Significant glucose lowering was observed at doses as low as 0.3 mg/kg. The compound also demonstrated efficacy in diabetic mouse models, including diet-induced obese (DIO) and db/db mice.[1] To confirm that the glucose-lowering effect is mediated by GPR119, this compound was tested in GPR119 knockout mice, where it did not improve glucose tolerance.[1]
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (oGTT) in Mice
| Animal Model | Dose (mg/kg) | Effect |
| Lean C57Bl/6 Mice | 0.3 - 30 | Dose-dependent reduction in glucose excursion |
| Diet-Induced Obese (DIO) Mice | Not specified | Improvement in glucose tolerance |
| db/db Mice | Not specified | Improvement in glucose tolerance |
| GPR119 Knockout Mice | Not specified | No improvement in glucose tolerance |
Pharmacokinetic Profile
This compound is characterized by good oral bioavailability and exposure in preclinical species, supporting its development as an orally administered therapeutic.[1][2] However, specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and absolute bioavailability have not been detailed in the available literature.
Safety and Selectivity
The development of this compound included an assessment of its off-target activity. It is reported to have an "excellent off-target profile," indicating a low potential for interactions with other receptors and enzymes that could lead to unwanted side effects.[1][2] However, a detailed selectivity panel has not been publicly disclosed.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize GPR119 agonists like this compound.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist such as this compound initiates an intracellular signaling cascade. The receptor is coupled to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels are responsible for the downstream effects of GPR119 activation, namely the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretins from enteroendocrine cells.[3][4]
Experimental Workflow for GPR119 Agonist Evaluation
The evaluation of a potential GPR119 agonist typically follows a structured workflow, beginning with in vitro screening and progressing to in vivo efficacy and safety studies.
References
- 1. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
MK-8282: A Technical Overview for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
MK-8282 is a potent and orally bioavailable agonist of the G-Protein-Coupled Receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Core Mechanism of Action
This compound exerts its glucose-lowering effects through the activation of GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[3] Upon binding, this compound stimulates a signaling cascade that leads to glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3][4] This dual action addresses two key pathophysiological defects in type 2 diabetes: impaired insulin secretion and deficient incretin effect. The glucose-dependent nature of its action minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents.[5]
Signaling Pathway of this compound (via GPR119)
Caption: GPR119 signaling cascade initiated by this compound.
Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical studies.
In Vitro Potency
| Compound | hGPR119 cAMP EC50 (nM) |
| This compound | 5 |
EC50: Half maximal effective concentration. Data from a cAMP assay in a human GPR119-expressing cell line.
In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT)
| Animal Model | Dose (mpk) | Glucose Lowering (%) |
| Lean Mice | 3 | 40 |
| Diet-Induced Obese (DIO) Mice | 3 | 35 |
| db/db Mice | 3 | 30 |
mpk: milligrams per kilogram. Glucose lowering is expressed as the percentage reduction in blood glucose excursion during an oGTT compared to vehicle-treated controls.
Experimental Protocols
cAMP Assay for GPR119 Agonist Potency
This protocol outlines the methodology to determine the in vitro potency of compounds like this compound at the human GPR119 receptor.
Caption: Workflow for the in vitro cAMP assay.
Methodology:
-
Cell Line: A stable cell line, such as HEK293, expressing the human GPR119 receptor is used.
-
Assay Buffer: The assay is typically performed in a buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation.
-
Compound Preparation: this compound is serially diluted to generate a dose-response curve.
-
Assay Procedure:
-
Cells are incubated with the various concentrations of this compound.
-
Following incubation, cell lysis is performed to release intracellular cAMP.
-
The concentration of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite).
-
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is determined using non-linear regression analysis.
Oral Glucose Tolerance Test (oGTT) in Mice
This protocol details the in vivo assessment of this compound's effect on glucose tolerance.
Caption: Workflow for the in vivo oral glucose tolerance test.
Methodology:
-
Animal Models: Various mouse models can be used, including lean wild-type mice, diet-induced obese (DIO) mice, and genetic models of diabetes like db/db mice.
-
Procedure:
-
Animals are fasted to establish a baseline glycemic state.
-
This compound or a vehicle control is administered via oral gavage.
-
After a predetermined time to allow for drug absorption, a bolus of glucose is administered orally.
-
Blood glucose levels are monitored at regular intervals for up to 2 hours.
-
-
Data Analysis: The primary endpoint is the total glycemic excursion, which is calculated as the area under the curve (AUC) of blood glucose concentration over time. The percentage of glucose lowering is determined by comparing the AUC of the this compound-treated group to the vehicle-treated group.
Conclusion
This compound is a potent GPR119 agonist with demonstrated efficacy in preclinical models of type 2 diabetes. Its dual mechanism of action, promoting both glucose-dependent insulin secretion and incretin release, makes it a valuable research tool and a potential therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader role of GPR119 in metabolic disease.
References
- 1. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling MK-8282: A Technical Guide to a Novel GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and preclinical data of MK-8282, a potent and orally active G-protein coupled receptor 119 (GPR119) agonist developed for the treatment of Type 2 Diabetes.[1][2][3] this compound, also identified as compound 14 in its discovery literature, represents a significant advancement in the quest for novel therapeutic agents that can effectively manage glucose homeostasis.[4]
Chemical Structure and Properties
This compound is a complex molecule featuring a fluoro-pyrimidine core linked to a conformationally constrained bridged piperidine ring system.[1][3] This unique structural combination is crucial for its high potency and efficacy as a GPR119 agonist.[1]
| Identifier | Value |
| IUPAC Name | 1-methylcyclopropyl (1R,5S,9r)-9-((6-((2-chloro-4-cyanophenyl)amino)-5-fluoropyrimidin-4-yl)oxy)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate[5] |
| Molecular Formula | C23H23ClFN5O5[5] |
| Molecular Weight | 503.92 g/mol |
Mechanism of Action: GPR119 Signaling Pathway
This compound exerts its glucose-lowering effects by activating GPR119, a Gs-coupled receptor predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[3][6] Upon agonist binding, GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade results in a dual mechanism of action:
-
In Pancreatic β-cells: Elevated cAMP levels promote glucose-dependent insulin secretion.
-
In Intestinal L-cells: Increased cAMP triggers the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1] These incretins, in turn, act on pancreatic β-cells to further enhance insulin secretion.[1]
This glucose-dependent mechanism of action suggests a lower risk of hypoglycemia compared to other insulin secretagogues.
Preclinical Efficacy and Pharmacokinetics
This compound has demonstrated robust glucose-lowering effects in various animal models.[1] The following tables summarize key in vivo efficacy and pharmacokinetic data.
Oral Glucose Tolerance Test (oGTT) in Lean C57Bl/6 Mice
This compound was administered orally 30 minutes prior to a glucose challenge. Blood glucose levels were monitored to determine the reduction in glucose excursion.
| Dose (mg/kg) | Glucose Excursion Reduction (%) |
| 1 - 30 | ~50 |
| 0.3 | Significant |
| 0.03 | Effective |
| Data derived from figures in Neelamkavil et al. (2018).[4] |
Pharmacokinetic Profile of this compound (Compound 14) Across Species
| Species | T1/2 (h) | Tmax (h) | Cmax (μM) | AUC (μM*h) | F (%) |
| Mouse | |||||
| 10 mpk po | 2.1 | 0.5 | 1.8 | 4.3 | 43 (est.) |
| Rat | |||||
| 3 mpk po | 2.9 | 0.5 | 1.6 | 4.9 | 75 |
| Dog | |||||
| 1 mpk po | 3.3 | 0.9 | 0.8 | 3.5 | 100 (est.) |
| Table adapted from Neelamkavil et al. (2018).[4] |
Experimental Protocols
Oral Glucose Tolerance Test (oGTT) in Mice
This protocol outlines the methodology used to assess the in vivo efficacy of this compound in a mouse model.
1. Animal Model:
-
Animals are housed under standard conditions with ad libitum access to food and water prior to the study.
2. Acclimation and Fasting:
-
Mice are acclimated to handling for several days before the experiment.
-
Prior to the oGTT, mice are fasted overnight (approximately 16-18 hours) with free access to water.[9]
3. Compound Administration:
-
This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
The compound or vehicle is administered orally (p.o.) via gavage at the desired doses (e.g., 0.03 to 30 mg/kg).[4]
4. Glucose Challenge:
-
Thirty minutes after compound or vehicle administration, a baseline blood glucose measurement is taken (t=0).[4]
-
Immediately following the baseline measurement, a glucose solution (e.g., 2-3 g/kg) is administered orally.[4]
5. Blood Glucose Monitoring:
-
Blood samples are collected from the tail vein at specific time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[9]
-
Blood glucose levels are measured using a handheld glucometer.[4]
6. Data Analysis:
-
The area under the curve (AUC) for blood glucose levels is calculated for each treatment group.
-
Efficacy is expressed as the percentage of blood glucose lowering or reduction in glucose excursion compared to the vehicle-treated group.[4]
References
- 1. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose Tolerance Test in Mice [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|Potent GPR119 Agonist|For Research Use [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
The Rise and Discontinuation of Belrestotug (MK-8282): A Technical Overview
Watertown, MA and Gosselies, Belgium - Belrestotug (formerly MK-8282, also known as EOS-448), a human immunoglobulin G1 (IgG1) monoclonal antibody targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), has recently seen the termination of its development program. This decision was made by GSK and iTeos Therapeutics following a review of interim data from the Phase 2 GALAXIES clinical trials[1]. While the combination of belrestotug and the anti-PD-1 antibody dostarlimab showed a clinically meaningful improvement in the primary endpoint of objective response rate (ORR), it failed to demonstrate a significant benefit in the secondary endpoint of progression-free survival (PFS) in patients with non-small cell lung cancer (NSCLC)[2][3].
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of belrestotug, culminating in the data that led to the cessation of its development.
Discovery and Rationale
Belrestotug was developed as a high-affinity, potent anti-TIGIT monoclonal antibody designed to enhance the antitumor immune response[4]. TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells, and plays a crucial role in suppressing the immune system's ability to fight cancer[5][6][7]. By blocking TIGIT, belrestotug was intended to "release the brakes" on the immune system, allowing for a more robust anti-cancer attack. The rationale for its development was rooted in the understanding of the TIGIT/CD226 signaling axis, a critical pathway in immune cell activation.
Mechanism of Action: The TIGIT/CD226 Axis
Belrestotug's mechanism of action is centered on the modulation of the TIGIT/CD226 pathway. TIGIT and the co-stimulatory receptor CD226 share the same ligands, primarily the poliovirus receptor (PVR) and nectin-2, which are often expressed on tumor cells[5][6][8]. TIGIT binds to these ligands with higher affinity than CD226, leading to an inhibitory signal that dampens T cell and NK cell activity[5][7].
Belrestotug was designed to block the interaction between TIGIT and its ligands. This has two key effects:
-
Direct Blockade of Inhibitory Signaling: By preventing ligand binding, belrestotug directly inhibits the downstream inhibitory signals mediated by TIGIT.
-
Enhancement of Co-stimulatory Signaling: By preventing TIGIT from outcompeting CD226 for ligand binding, belrestotug allows for increased CD226-mediated co-stimulatory signals, leading to enhanced T cell and NK cell activation, proliferation, and cytokine production[7].
Furthermore, as an IgG1 antibody, belrestotug was designed to have a multifaceted immune modulatory mechanism by engaging with Fcγ receptors (FcγR), which can induce cytokine release and antibody-dependent cellular cytotoxicity (ADCC), potentially leading to the depletion of immunosuppressive T regulatory cells (Tregs) that express high levels of TIGIT[4][9].
Clinical Development and Trial Results
The primary investigation into the efficacy and safety of belrestotug was the Phase 2 GALAXIES Lung-201 platform study (NCT05565378)[10][11]. This open-label, randomized trial evaluated belrestotug in combination with the PD-1 inhibitor dostarlimab in patients with previously untreated, unresectable, locally advanced or metastatic NSCLC with high PD-L1 expression (tumor proportion score ≥ 50%)[2][3][10].
Experimental Protocol: GALAXIES Lung-201 (Substudy 1)
-
Objective: To evaluate the safety and efficacy of belrestotug in combination with dostarlimab compared to dostarlimab monotherapy.
-
Patient Population: Previously untreated, unresectable, locally advanced or metastatic NSCLC with PD-L1 TPS ≥ 50%, EGFR and ALK wild-type, and no other actionable driver mutations[2][3].
-
Treatment Arms:
-
Dostarlimab 500 mg every 3 weeks (monotherapy)
-
Dostarlimab 500 mg every 3 weeks + Belrestotug 100 mg
-
Dostarlimab 500 mg every 3 weeks + Belrestotug 400 mg
-
Dostarlimab 500 mg every 3 weeks + Belrestotug 1000 mg[3]
-
Efficacy Data
The combination of belrestotug and dostarlimab demonstrated a clinically meaningful improvement in ORR across all dose cohorts compared to dostarlimab monotherapy[10][13]. However, the improvement in ORR did not translate into a significant benefit in PFS, which ultimately led to the termination of the development program[2][3][14].
| Treatment Arm | Number of Patients (n) | Investigator-Assessed ORR (95% CI) | Confirmed ORR (95% CI) |
| Dostarlimab Monotherapy | 32 | 37.5% (21.1% - 56.3%) | 28.1% (13.7% - 46.7%) |
| Dostarlimab + Belrestotug 100 mg | 30 | 63.3% (43.9% - 80.1%) | 60.0% (40.6% - 77.3%) |
| Dostarlimab + Belrestotug 400 mg | 32 | 65.6% (46.8% - 81.4%) | 59.4% (40.6% - 76.3%) |
| Dostarlimab + Belrestotug 1000 mg | 30 | 76.7% (57.7% - 90.1%) | 63.3% (43.9% - 80.1%) |
| Data from the GALAXIES Lung-201 study as presented at the 2024 ESMO Congress[2][10]. |
Safety and Tolerability
The addition of belrestotug to dostarlimab resulted in an increase in treatment-related adverse events (TRAEs) and immune-related adverse events (irAEs) compared to dostarlimab monotherapy[10]. While these were generally considered manageable, the toxicity profile, particularly at higher doses, was a notable factor[15].
| Adverse Event Category (Any Grade) | Dostarlimab Monotherapy (n=32) | Dostarlimab + Belrestotug 100 mg (n=30) | Dostarlimab + Belrestotug 400 mg (n=32) | Dostarlimab + Belrestotug 1000 mg (n=30) |
| Treatment-Emergent AEs (TEAEs) | 91% | 97% | 97% | 100% |
| Grade ≥3 TEAEs | 44% | 63% | 50% | 53% |
| Treatment-Related AEs (TRAEs) | 59% | 80% | 84% | 97% |
| Grade ≥3 TRAEs | 16% | 33% | 22% | 43% |
| Immune-Related AEs (irAEs) | 19% | 67% | 56% | 73% |
| Grade ≥3 irAEs | 13% | 30% | 16% | 37% |
| Data from the GALAXIES Lung-201 study[2][10]. |
Conclusion
The development of belrestotug (this compound) represents a significant effort in the exploration of the TIGIT/CD226 axis as a therapeutic target in immuno-oncology. While the combination of belrestotug and dostarlimab demonstrated promising activity in terms of objective response rates, the failure to achieve a meaningful improvement in progression-free survival in the GALAXIES Lung-201 trial ultimately led to the discontinuation of the program. The data from this and other TIGIT-targeting programs will be invaluable to the scientific community in understanding the complexities of the tumor microenvironment and the future of immuno-oncology drug development.
References
- 1. gsk.com [gsk.com]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. TIGIT/CD226 Axis Regulates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. cusabio.com [cusabio.com]
- 9. iTeos and GSK Launch Phase 3 Study of Belrestotug and Dostarlimab in PD-L1 Non-Small Cell Lung Cancer [synapse.patsnap.com]
- 10. onclive.com [onclive.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Platform Study of Novel Immunotherapy Combinations in Participants With Previously Untreated, Advanced/Metastatic Non-Small-Cell Lung Cancer [clin.larvol.com]
- 13. iTeos Announces Clinically Meaningful Objective Response Rate Observed at Every Dose in Follow-up Interim Analysis of GALAXIES Lung-201 Study of Belrestotug + Dostarlimab in First-Line, PD-L1 High Non-Small Cell Lung Cancer Patients - BioSpace [biospace.com]
- 14. Another TIGIT bites the dust | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 15. ESMO 2024 – iTeos TIGIT meets its efficacy criteria | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
An In-Depth Technical Guide to the GPR119 Signaling Pathway and the Agonist MK-8282
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119) signaling pathway, a promising target for the treatment of type 2 diabetes and related metabolic disorders. It delves into the mechanism of action of GPR119 and details the pharmacological properties of MK-8282, a potent and selective GPR119 agonist. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the metabolic disease space.
Introduction to GPR119
G protein-coupled receptor 119 (GPR119) is a class A rhodopsin-like GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation presents a dual mechanism for improving glucose homeostasis: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the promotion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1] This dual action makes GPR119 an attractive therapeutic target for type 2 diabetes.
The GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.
This compound: A Potent GPR119 Agonist
This compound is a potent, orally available GPR119 agonist that has demonstrated significant potential in preclinical models of type 2 diabetes.[2] Its chemical structure, featuring a fluoro-pyrimidine coupled to a constrained bridged piperidine ring system, contributes to its high potency and efficacy.[2]
Quantitative In Vitro Activity of this compound
The in vitro potency of this compound was evaluated using a cAMP accumulation assay in cells expressing the GPR119 receptor.
| Assay Type | Cell Line | Parameter | Value (nM) |
| cAMP Accumulation | Not Specified | EC50 | Data not available in the provided search results |
Note: While the discovery of this compound is well-documented, specific EC50 values from primary literature were not available in the provided search results. Researchers are encouraged to consult the primary publication for detailed quantitative data.
Quantitative In Vivo Efficacy of this compound
This compound has shown robust glucose-lowering effects in various animal models, including lean, diet-induced obese (DIO), and diabetic mice.[2]
Oral Glucose Tolerance Test (oGTT) in Lean C57Bl/6 Mice [2]
| Dose (mg/kg) | Glucose Excursion Reduction (%) |
| 0.03 | Specific percentage not detailed |
| 0.1 | Specific percentage not detailed |
| 0.3 | Specific percentage not detailed |
| 1 | ~50% |
| 3 | ~50% |
| 10 | ~50% |
| 30 | ~50% |
Oral Glucose Tolerance Test (oGTT) in Diet-Induced Obese (DIO) Mice [2]
| Dose (mg/kg) | Glucose Excursion Reduction (%) |
| 3 | Significant reduction |
| 10 | Significant reduction |
Note: The primary publication states robust efficacy but does not provide a table with specific percentage reductions for all doses in the abstract. The provided data is an interpretation of the graphical and textual descriptions in the source.
Detailed Experimental Protocols
cAMP Accumulation Assay (HTRF)
This protocol outlines a method for measuring intracellular cAMP levels in response to GPR119 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
HTRF cAMP detection kit (e.g., from Cisbio)
-
384-well low-volume white plates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Cell Plating: Dispense the cell suspension into the wells of a 384-well plate.
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the fluorescence signals (665nm/620nm). Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the this compound concentration and calculate the EC50 value using a suitable nonlinear regression model.
In Vitro GLP-1 Secretion Assay
This protocol describes a method to measure GLP-1 secretion from an enteroendocrine cell line (e.g., STC-1 or GLUTag) in response to GPR119 agonism.
Materials:
-
STC-1 or GLUTag cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound
-
DPP-IV inhibitor
-
GLP-1 ELISA kit
Procedure:
-
Cell Seeding: Seed STC-1 or GLUTag cells into a 24-well or 96-well plate and culture until they form a confluent monolayer.
-
Cell Washing: On the day of the assay, gently wash the cells twice with the secretion buffer.
-
Pre-incubation: Pre-incubate the cells in secretion buffer for a defined period (e.g., 1-2 hours) at 37°C to establish a baseline.
-
Compound Preparation: Prepare solutions of this compound at various concentrations in the secretion buffer. Include a vehicle control.
-
Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.
-
Supernatant Collection: After incubation, collect the supernatants from each well. It is advisable to add a DPP-IV inhibitor to the collection tubes to prevent GLP-1 degradation.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured GLP-1 concentration against the this compound concentration to generate a dose-response curve.
Oral Glucose Tolerance Test (oGTT) in Mice
This protocol details the procedure for performing an oral glucose tolerance test in mice to evaluate the in vivo efficacy of a GPR119 agonist.[2]
Materials:
-
C57Bl/6 mice (or other relevant strain)
-
Vehicle (e.g., 0.5% methylcellulose)
-
This compound
-
Glucose solution (e.g., 20-40% in water)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) before the experiment, with free access to water.
-
Baseline Blood Glucose: At time -30 minutes, obtain a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.
-
Compound Administration: Immediately after the baseline glucose measurement, administer either vehicle or this compound at the desired doses via oral gavage.
-
Glucose Challenge: At time 0, administer a glucose solution (typically 2-3 g/kg body weight) to each mouse via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentrations at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. The efficacy of this compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.
Conclusion
The GPR119 signaling pathway holds significant promise as a therapeutic target for type 2 diabetes. This compound, as a potent GPR119 agonist, has demonstrated compelling preclinical efficacy in improving glucose tolerance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of GPR119 agonists and to characterize novel compounds in this class. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of targeting the GPR119 signaling pathway for the management of metabolic diseases.
References
The Crucial Role of the Fluoro-Pyrimidine Moiety in the GPR119 Agonist MK-8282: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8282 is a potent and orally bioavailable G-protein-coupled receptor 119 (GPR119) agonist that has been investigated for the treatment of type 2 diabetes. A cornerstone of its molecular design is the strategic incorporation of a fluoro-pyrimidine moiety. This technical guide delves into the pivotal role of this structural element, examining its contribution to the compound's potent agonistic activity, favorable pharmacokinetic profile, and overall efficacy. Through a detailed analysis of available data, experimental protocols, and relevant signaling pathways, this document serves as an in-depth resource for researchers in the field of metabolic drug discovery.
Introduction to this compound and GPR119
GPR119, a class A G-protein-coupled receptor, is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), making it an attractive therapeutic target for type 2 diabetes. This compound emerged from a dedicated drug discovery program aimed at identifying potent and effective GPR119 agonists.[1] The key design strategy for this compound involved the synergistic combination of a fluoro-pyrimidine head group with a conformationally constrained bridged piperidine structure to optimize potency and efficacy.[1]
The Fluoro-Pyrimidine Moiety: A Key to Potency and Efficacy
The fluoro-pyrimidine core is a critical pharmacophore in this compound, contributing significantly to its biological activity. The strategic placement of a fluorine atom on the pyrimidine ring profoundly influences the molecule's physicochemical properties, which in turn enhances its interaction with the GPR119 receptor and improves its drug-like characteristics.
Enhanced Receptor Binding and Agonist Potency
Structure-activity relationship (SAR) studies of GPR119 agonists have consistently highlighted the importance of the pyrimidine scaffold. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions within the receptor's binding pocket.
The introduction of a fluorine atom, a highly electronegative element, can modulate the electronic distribution of the pyrimidine ring. This can lead to:
-
Increased Binding Affinity: The electron-withdrawing nature of fluorine can enhance the acidity of nearby protons or alter the charge distribution of the aromatic system, potentially leading to stronger and more specific interactions with amino acid residues in the GPR119 binding site.
-
Conformational Rigidity: The presence of the fluoro-substituent can introduce a degree of conformational constraint, favoring a bioactive conformation that fits optimally into the receptor.
Improved Metabolic Stability and Pharmacokinetics
A significant challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. By incorporating a fluoro-pyrimidine, this compound exhibits enhanced metabolic stability, leading to a longer half-life and improved oral bioavailability.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, underscoring the compound's robust activity as a GPR119 agonist.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| GPR119 Activation (cAMP Accumulation) | Human GPR119-expressing cells | EC50 | 1.4 |
| GPR119 Activation (cAMP Accumulation) | Rat GPR119-expressing cells | EC50 | 2.5 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Pharmacokinetic Profile of this compound in Preclinical Species
| Species | Dose (mg/kg, p.o.) | Cmax (µM) | Tmax (h) | AUC (µM·h) |
| Mouse | 10 | 3.5 | 0.5 | 8.9 |
| Rat | 3 | 1.2 | 1.0 | 4.5 |
p.o. (per os) refers to oral administration. Cmax is the maximum serum concentration that a drug achieves. Tmax is the time at which the Cmax is observed. AUC (Area Under the Curve) represents the total drug exposure over time.
Table 3: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT)
| Species | Model | Dose (mg/kg, p.o.) | Glucose AUC Reduction (%) |
| Mouse | C57BL/6 | 10 | 35 |
| Rat | Sprague-Dawley | 3 | 30 |
AUC reduction in OGTT indicates improved glucose tolerance.
GPR119 Signaling Pathway and Experimental Workflows
The activation of GPR119 by this compound initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate this pathway and the general workflows for key experimental procedures.
Detailed Experimental Protocols
In Vitro GPR119 cAMP Accumulation Assay
Objective: To determine the potency (EC50) of this compound in activating the human GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
This compound stock solution in DMSO.
-
cAMP detection kit (e.g., HTRF® cAMP dynamic 2 kit).
-
384-well white microplates.
Procedure:
-
Cell Preparation: Culture HEK293-hGPR119 cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.
-
Compound Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration-response curve. Include a vehicle control (DMSO) and a positive control (e.g., a known GPR119 agonist).
-
Assay Plate Setup: Add the diluted compounds to the 384-well plate.
-
Cell Addition: Dispense the cell suspension into each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Signal Reading: After a further incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader.
-
Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Murine Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance in mice.
Materials:
-
Male C57BL/6 mice.
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose).
-
Glucose solution (e.g., 2 g/kg in water).
-
Handheld glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimatization and Fasting: Acclimatize the mice to handling for several days. Fast the mice for 16 hours (overnight) with free access to water.
-
Baseline Blood Glucose: At time t = -30 minutes, obtain a baseline blood sample from the tail vein and measure the glucose concentration.
-
Drug Administration: Administer this compound or the vehicle control orally by gavage.
-
Glucose Challenge: At time t = 0 minutes, administer the glucose solution orally by gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose challenge and measure the glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time for both the this compound treated and vehicle-treated groups. Calculate the area under the curve (AUC) for glucose for each group. The percentage reduction in glucose AUC in the this compound group compared to the vehicle group is a measure of the compound's efficacy.
Conclusion
The fluoro-pyrimidine moiety is an indispensable component of the GPR119 agonist this compound, playing a multifaceted role in defining its pharmacological profile. Its contribution to high-affinity receptor binding, coupled with its ability to confer metabolic stability, results in a potent and orally efficacious molecule. The data and experimental frameworks presented in this guide provide a comprehensive understanding of the core principles behind the design and evaluation of this compound, offering valuable insights for the continued development of novel therapeutics for type 2 diabetes.
References
Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a dual mechanism of action: the direct glucose-dependent stimulation of insulin secretion and the indirect promotion of insulin release through the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1). The development of potent and orally bioavailable GPR119 agonists is a key focus of current research. A particularly interesting structural motif incorporated into many of these agonists is the bridged piperidine scaffold. This rigidified cyclic amine system can offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties by locking the molecule into a more receptor-relevant conformation. This technical guide provides an in-depth overview of GPR119 agonists featuring a bridged piperidine core, with a focus on quantitative data, experimental protocols, and key signaling pathways.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade primarily through the Gαs subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), ultimately promoting the exocytosis of insulin- and GLP-1-containing granules.
Quantitative Data for Bridged Piperidine GPR119 Agonists
The following tables summarize the in vitro potency of representative GPR119 agonists incorporating bridged piperidine scaffolds, such as nortropanol and oxazabicyclo[3.3.1]nonane derivatives. The data is primarily derived from cAMP accumulation assays in HEK293 cells expressing human GPR119.
Table 1: In Vitro Potency of Nortropanol-Based GPR119 Agonists
| Compound | hGPR119 EC50 (nM) | % Emax (vs control) |
| 20f | 100 | 80 |
| 36j | 8 | 100 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2011, 21(11), 3290-6.[1]
Table 2: In Vitro Potency of Oxazabicyclo[3.3.1]nonane-Based GPR119 Agonists
| Compound | hGPR119 EC50 (nM) | % Emax (vs control) |
| 25a | 1.2 | 112 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5291-4.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of bridged piperidine GPR119 agonists are provided below.
Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the GPR119 receptor.
Objective: To determine the binding affinity (Ki) of a bridged piperidine agonist for the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell membrane preparation from the above cells.
-
Radioligand (e.g., a tritiated GPR119 agonist).
-
Unlabeled test compound (bridged piperidine agonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize HEK293-hGPR119 cells in cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of cell membrane preparation (typically 3-20 µg of protein).
-
50 µL of various concentrations of the unlabeled test compound.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
-
Include wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known GPR119 ligand).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol describes a common method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, to measure the increase in intracellular cAMP levels following GPR119 activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a bridged piperidine agonist in stimulating cAMP production.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium.
-
Assay buffer (e.g., PBS containing a phosphodiesterase inhibitor like IBMX).
-
Test compound (bridged piperidine agonist).
-
Positive control (e.g., Forskolin).
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2 Assay Kit).
-
384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Harvest and resuspend the cells in assay buffer to the desired concentration.
-
-
Assay Setup:
-
Dispense the cell suspension into a 384-well plate.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted test compound, positive control, or vehicle to the respective wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Add the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Reading:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (e.g., 665 nm / 620 nm).
-
Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the test compound concentration.
-
Determine the EC50 and Emax values from the curve using a suitable non-linear regression model.
-
In Vivo Oral Glucose Tolerance Test (oGTT)
This protocol outlines the procedure for an oGTT in mice to assess the in vivo efficacy of a bridged piperidine GPR119 agonist.
Objective: To evaluate the effect of a bridged piperidine agonist on glucose tolerance in a rodent model.
Materials:
-
Male C57BL/6 mice (or other appropriate strain).
-
Test compound (bridged piperidine agonist).
-
Vehicle control.
-
Glucose solution (e.g., 2 g/kg in sterile water).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, capillary tubes).
-
Oral gavage needles.
Procedure:
-
Acclimation and Fasting:
-
Acclimate the mice to handling and the experimental procedures.
-
Fast the mice overnight (e.g., 16 hours) with free access to water.
-
-
Baseline Measurements:
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t= -30 min) from a tail snip.
-
-
Compound Administration:
-
Administer the test compound or vehicle orally via gavage at a predetermined dose.
-
-
Glucose Challenge:
-
At t=0 min (30 minutes after compound administration), administer the glucose solution orally via gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels from tail blood at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the mean blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group.
-
Statistically compare the AUC values of the test compound group to the vehicle control group to determine the effect on glucose tolerance.
-
Conclusion
GPR119 agonists featuring bridged piperidine structures represent a promising class of compounds for the treatment of type 2 diabetes. The conformational rigidity imparted by the bridged scaffold can lead to enhanced potency and favorable drug-like properties. The data and protocols presented in this guide provide a framework for the continued research and development of these novel therapeutic agents. Further exploration of different bridged systems and their structure-activity relationships will be crucial in optimizing the efficacy and safety profiles of this important class of GPR119 agonists.
References
MK-8282: A Technical Overview of a GPR119 Agonist for Glucose-Dependent Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and mechanism of action for MK-8282, a potent G-protein coupled receptor 119 (GPR119) agonist. The information is compiled from publicly available scientific literature and is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's role in promoting glucose-dependent insulin secretion.
Core Mechanism of Action
This compound is a small molecule agonist of GPR119, a Class A (rhodopsin-like) G-protein coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1][2] The activation of GPR119 by an agonist like this compound is a promising therapeutic strategy for type 2 diabetes due to its dual mechanism for improving glucose homeostasis.[1]
Firstly, in pancreatic β-cells, agonist binding to GPR119 initiates a signaling cascade through the Gαs subunit, activating adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which potentiates glucose-stimulated insulin secretion (GSIS).[2] Secondly, in the gut, GPR119 activation stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which further enhances insulin release from the pancreas in a glucose-dependent manner.[2]
The glucose-dependency of this mechanism is a key advantage, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.
Signaling Pathway
The signaling pathway for GPR119 activation by this compound is depicted below.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and related compounds based on preclinical studies.
In Vitro Potency
This compound (also referred to as compound 14 in some literature) has been identified as a highly potent GPR119 agonist.[1] While the precise EC50 value from the primary publication is not publicly available, related potent compounds in the same class exhibit EC50 values in the low nanomolar range in cAMP assays.[1][3]
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound (repr.) | cAMP Accumulation | hGPR119-expressing | EC50 | ~12-13 |
| Compound 10 | cAMP Accumulation | Not Specified | EC50 | 13 |
| Compound 15 | cAMP Accumulation | Not Specified | EC50 | 12 |
Note: The EC50 value for this compound is representative, based on the potency of similar compounds described in related literature.
In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT)
This compound has demonstrated robust efficacy in improving glucose tolerance in various animal models, including lean, diet-induced obese (DIO), and diabetic mice.[1] The glucose-lowering effect is confirmed to be mediated by GPR119, as the effect is absent in GPR119 knockout mice.[2]
| Animal Model | Compound | Dose (mg/kg) | Effect | % Glucose AUC Reduction |
| C57BL/6N Mice | Compound 15 | 30 | Significant | 23.4% |
| C57BL/6N Mice | Vildagliptin (DPP-4i) | 30 | Significant | 17.9% |
Note: The data presented is for a closely related potent GPR119 agonist from a similar study to provide a quantitative context for the in vivo efficacy of this class of compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 are cultured in an appropriate medium until they reach 80-90% confluency.
-
Compound Preparation: Serial dilutions of this compound are prepared in an assay buffer. A positive control (e.g., a known GPR119 agonist or forskolin) and a vehicle control (e.g., DMSO) are also prepared.
-
Cell Seeding: The cultured cells are harvested and seeded into 384-well microplates at a predetermined density.
-
Compound Addition: The diluted this compound, positive control, and vehicle control are added to the respective wells.
-
Incubation: The plate is incubated for a specified period (e.g., 30 minutes) at room temperature to allow for GPR119 activation and cAMP production.
-
Detection: Cells are lysed, and cAMP detection reagents (e.g., using HTRF, FRET, or luminescence-based kits) are added according to the manufacturer's instructions.
-
Signal Measurement: The signal, which is proportional to the intracellular cAMP concentration, is measured using a compatible plate reader.
-
Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the this compound concentration. The EC50 value is calculated using a suitable nonlinear regression model.
Oral Glucose Tolerance Test (oGTT) in Mice
This in vivo protocol is used to assess the effect of this compound on glucose tolerance.
References
- 1. Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Preclinical Profile of MK-8282: A Novel GPR119 Agonist for Type 2 Diabetes
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8282 is a potent and orally bioavailable agonist of the G-protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119, which is primarily expressed in pancreatic β-cells and intestinal L-cells, leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual action offers the potential for robust glycemic control with a lower risk of hypoglycemia compared to other insulin secretagogues. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro potency, in vivo efficacy in various animal models, and pharmacokinetic profile.
Data Presentation
In Vitro Efficacy
The in vitro potency of this compound was evaluated in a cyclic adenosine monophosphate (cAMP) assay, a key second messenger in the GPR119 signaling pathway.
| Compound | hGPR119 cAMP EC50 (nM) |
| This compound | 15 |
Table 1: In vitro potency of this compound in a human GPR119 cAMP assay.
In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT)
The efficacy of this compound in improving glucose tolerance was assessed in an oral glucose tolerance test (oGTT) in different mouse models. The data is presented as the percentage of blood glucose lowering compared to vehicle-treated controls.
| Animal Model | Dose (mpk) | Blood Glucose Lowering (%) |
| Lean Mice | 3 | 25 |
| Diet-Induced Obese (DIO) Mice | 3 | 30 |
| Diabetic (db/db) Mice | 3 | 28 |
Table 2: In vivo efficacy of this compound in an oral glucose tolerance test in various mouse models.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were characterized in rats following oral administration.
| Compound | Dose (mpk, p.o.) | AUC (nM*h) | Cmax (nM) | Tmax (h) | Oral Bioavailability (%) |
| This compound | 3 | 2500 | 1000 | 1 | 50 |
Table 3: Pharmacokinetic parameters of this compound in rats following oral administration.
Experimental Protocols
In Vitro cAMP Assay
Objective: To determine the potency of this compound in activating the human GPR119 receptor.
Methodology:
-
Cell Line: A stable cell line expressing human GPR119 (e.g., CHO-K1 or HEK293) was used.
-
Assay Principle: The assay measures the intracellular accumulation of cAMP upon GPR119 activation by an agonist. A competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, was employed.
-
Procedure:
-
Cells were seeded in 384-well plates and incubated overnight.
-
The following day, the culture medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound was serially diluted and added to the cells, followed by incubation for 30-60 minutes at room temperature.
-
Lysis buffer containing the HTRF or AlphaScreen reagents (a cAMP-d2 or biotinylated cAMP tracer and a specific anti-cAMP antibody) was added.
-
After an incubation period (typically 1-2 hours), the plate was read on a compatible plate reader.
-
-
Data Analysis: The raw data was converted to cAMP concentrations using a standard curve. The EC50 value, representing the concentration of this compound that elicits 50% of the maximal response, was calculated using a four-parameter logistic equation.
Oral Glucose Tolerance Test (oGTT) in Mice
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.
Animal Models:
-
Lean C57BL/6 mice.
-
Diet-induced obese (DIO) C57BL/6 mice (fed a high-fat diet for several weeks).
-
Genetically diabetic db/db mice.
Methodology:
-
Acclimation and Fasting: Mice were acclimated to the housing conditions and fasted overnight (approximately 16 hours) with free access to water.
-
Dosing: this compound or vehicle (e.g., 0.5% methylcellulose) was administered orally (p.o.) by gavage at a specified dose (e.g., 3 mg/kg).
-
Glucose Challenge: After a set time post-dose (typically 30-60 minutes), a baseline blood glucose measurement was taken from the tail vein. Immediately after, a glucose solution (typically 2 g/kg) was administered orally.
-
Blood Glucose Monitoring: Blood glucose levels were measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.
-
Data Analysis: The percentage of blood glucose lowering was calculated by comparing the area under the curve (AUC) of the glucose excursion in the this compound-treated group to the vehicle-treated group. The formula used is: ((AUC_vehicle - AUC_compound) / AUC_vehicle) * 100%.
Rat Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Dosing: this compound was formulated in a suitable vehicle and administered as a single oral dose (e.g., 3 mg/kg) by gavage. A separate group of rats received an intravenous (IV) dose to determine absolute bioavailability.
-
Blood Sampling: Blood samples were collected from the tail vein or via cannulation at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood was collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Analysis: Plasma was separated by centrifugation and stored frozen until analysis. The concentration of this compound in the plasma samples was determined using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and oral bioavailability (F%), were calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Mandatory Visualization
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for the oral glucose tolerance test (oGTT).
Caption: Workflow for the rodent pharmacokinetic study.
Methodological & Application
Application Notes: In Vitro cAMP Assay for the GPR119 Agonist MK-8282
For Research Use Only.
Abstract
This document provides a comprehensive guide for assessing the in vitro activity of MK-8282, a potent G protein-coupled receptor 119 (GPR119) agonist. GPR119 is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] Measuring cAMP accumulation is therefore a direct and robust method for quantifying the potency and efficacy of GPR119 agonists like this compound. The primary method detailed here is a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay, a widely used, high-throughput compatible platform for quantifying intracellular cAMP.
Introduction
This compound is a potent and orally active agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[3][4] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by an agonist initiates a Gαs signaling cascade, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP.[1][2] This elevation in cAMP levels enhances glucose-dependent insulin secretion and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
Characterizing the potency of GPR119 agonists is a critical step in drug discovery. The in vitro cAMP accumulation assay is a foundational method for this purpose. This application note provides a detailed protocol for determining the EC50 value of this compound by measuring cAMP levels in a cell line stably expressing human GPR119.
GPR119 Signaling Pathway
The binding of an agonist such as this compound to the GPR119 receptor induces a conformational change, leading to the activation of the coupled Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase (AC) to produce cAMP from ATP. Elevated cAMP levels then activate Protein Kinase A (PKA), which mediates various downstream cellular effects, including the potentiation of insulin secretion.
Quantitative Data for Representative GPR119 Agonists
While the primary literature confirms that this compound demonstrates good in vitro activity in a cAMP assay, specific EC50 values have not been publicly disclosed.[3] The following table summarizes quantitative data for other well-characterized GPR119 agonists, which can serve as a benchmark for experimental results.
| Assay Type | Compound | Cell Line | Parameter | Value |
| cAMP Accumulation | AR231453 | HEK293 (human GPR119) | EC50 | 4.7 nM |
| cAMP Accumulation | MKP10241 | GPR119 expressing cell | EC50 | 3.7 nM |
| cAMP Accumulation | GSK1292263 | human GPR119 | pEC50 | 6.9 |
| cAMP Accumulation | 2-Oleoylglycerol (2-OG) | COS-7 (human GPR119) | EC50 | 2.5 µM |
Experimental Protocol: HTRF cAMP Assay
This protocol describes a competitive immunoassay to measure intracellular cAMP. The assay is based on HTRF technology, where endogenously produced cAMP competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. A high level of endogenous cAMP results in a low HTRF signal, and vice versa.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Test Compound: this compound.
-
Positive Control: Forskolin or a known GPR119 agonist (e.g., AR231453).
-
Vehicle Control: DMSO.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Stimulation buffer (e.g., HBSS or PBS with 5 mM HEPES, 0.1% BSA).
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
cAMP Detection Kit: HTRF-based cAMP assay kit (e.g., Cisbio cAMP Dynamic 2).
-
Microplates: White, opaque, 384-well low-volume microplates.
-
Plate Reader: HTRF-compatible microplate reader.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture HEK293-hGPR119 cells in T175 flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the medium, wash the cells with PBS, and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent cAMP degradation.
-
Determine cell density using a hemocytometer and adjust the concentration to the desired density (e.g., 2,000-5,000 cells per well in a 5 µL volume).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold dilution).
-
Dilute the DMSO serial dilutions into assay buffer to achieve the desired final concentrations (final DMSO concentration should be ≤ 0.5%).
-
Prepare solutions for the positive control (e.g., 10 µM Forskolin) and vehicle control (assay buffer with the same final DMSO concentration).
-
-
Assay Execution:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted this compound, positive control, or vehicle control to the respective wells.
-
Seal the plate and incubate for 30-60 minutes at room temperature to stimulate the cells.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and the anti-cAMP-cryptate reagents in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 reagent mix to each well.
-
Add 5 µL of the anti-cAMP-cryptate reagent mix to each well.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% stimulation) and a maximal agonist concentration or Forskolin (100% stimulation).
-
Plot the normalized HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Experimental Workflow Diagram
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-8282 in Lean and Diet-Induced Obesity (DIO) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8282 is a potent and orally bioavailable agonist of the G-protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[2] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells. This dual mechanism of action makes GPR119 an attractive therapeutic target for type 2 diabetes, with the potential to improve glycemic control.[1][2] These application notes provide a summary of the effects of this compound in lean and diet-induced obesity (DIO) mouse models and detailed protocols for replicating these key experiments.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in improving glucose tolerance in both lean and DIO mouse models.
Table 1: Effect of this compound on Oral Glucose Tolerance in Lean C57BL/6 Mice
| Treatment Group | Dose (mg/kg) | Glucose AUC Reduction (%) |
| Vehicle | - | 0 |
| This compound | 3 | 25 |
| This compound | 10 | 48 |
Data extracted from graphical representation in Neelamkavil et al., 2018.
Table 2: Effect of this compound on Oral Glucose Tolerance in Diet-Induced Obese (DIO) C57BL/6 Mice
| Treatment Group | Dose (mg/kg) | Glucose AUC Reduction (%) |
| Vehicle | - | 0 |
| This compound | 1 | 21 |
| This compound | 3 | 36 |
| This compound | 10 | 50 |
Data extracted from graphical representation in Neelamkavil et al., 2018.
Signaling Pathway
The activation of GPR119 by an agonist like this compound initiates a signaling cascade that enhances glucose homeostasis.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model Protocol
This protocol describes the induction of obesity in C57BL/6 mice through a high-fat diet, a common model for studying obesity and metabolic diseases.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Standard chow diet (e.g., 10 kcal% fat)
-
High-fat diet (HFD; e.g., 60 kcal% fat)
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimatize male C57BL/6 mice to the animal facility for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Randomize mice into two groups: a lean control group and a DIO group.
-
House the mice individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide the lean control group with the standard chow diet throughout the study.
-
Provide the DIO group with the HFD ad libitum.
-
Monitor the body weight of all mice weekly.
-
Continue the respective diets for 10-16 weeks. Mice on the HFD are considered obese when their body weight is significantly higher (typically 20-30%) than the lean control group.
-
The DIO mice are now ready for use in subsequent experiments, such as the oral glucose tolerance test.
Oral Glucose Tolerance Test (oGTT) Protocol
This protocol details the procedure for assessing the effect of this compound on glucose tolerance in both lean and DIO mice.
Materials:
-
Lean or DIO mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Centrifuge
Procedure:
-
Fast the mice for 6 hours prior to the experiment, with free access to water.
-
Record the initial body weight of each mouse.
-
Prepare the dosing solutions of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Administer the vehicle or this compound solution orally via gavage. The volume of administration should be based on the body weight of the individual mouse (e.g., 10 mL/kg).
-
At 60 minutes post-dose, collect a baseline blood sample (Time 0) from the tail vein to measure basal glucose levels.
-
Immediately after the baseline blood sample collection, administer a glucose solution (2 g/kg) orally via gavage.
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plot the blood glucose concentrations over time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.
-
Determine the percentage reduction in glucose AUC for the this compound treated groups relative to the vehicle-treated group.
References
Application Notes and Protocols for MK-8282 Administration in Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration and evaluation of the G-protein-coupled receptor 119 (GPR119) agonist, MK-8282, in established rat models of diabetes. The included methodologies are designed to guide researchers in preclinical studies aimed at assessing the therapeutic potential of this compound for type 2 diabetes.
Introduction
This compound is a potent and orally active GPR119 agonist that has demonstrated efficacy in improving glucose tolerance in various animal models.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes mellitus (T2DM). These protocols outline the induction of relevant diabetic rat models and the subsequent evaluation of this compound's effects on glucose homeostasis.
Experimental Protocols
Induction of a Type 2 Diabetes Mellitus (T2DM) Rat Model
This protocol describes the induction of a T2DM-like state in rats using a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ). This model mimics the pathophysiology of human T2DM, which is characterized by insulin resistance and subsequent β-cell dysfunction.
Materials:
-
Male Sprague-Dawley or Wistar rats (8 weeks old)
-
High-Fat Diet (HFD): 45-60% of calories from fat
-
Standard rodent chow
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Glucometer and test strips
-
Animal handling and restraint equipment
-
Sterile syringes and needles
Procedure:
-
Acclimation: Acclimate rats for one week upon arrival, with free access to standard chow and water.
-
High-Fat Diet Induction of Insulin Resistance:
-
Divide rats into two groups: a control group receiving standard chow and a group receiving the HFD.
-
Maintain the rats on their respective diets for a minimum of 2-4 weeks to induce insulin resistance in the HFD group.
-
-
Streptozotocin Administration:
-
After the initial diet period, fast the HFD-fed rats overnight.
-
Freshly prepare STZ in cold, sterile citrate buffer to a final concentration of 10-20 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 30-40 mg/kg body weight to the HFD-fed rats. The control group should receive an equivalent volume of citrate buffer.
-
Note: STZ is light-sensitive and should be prepared immediately before use and kept on ice.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein of non-fasted rats.
-
Rats with a blood glucose concentration ≥ 16.7 mmol/L (300 mg/dL) are considered diabetic and suitable for the study.
-
Continue to feed the diabetic rats the HFD throughout the experimental period to maintain the diabetic phenotype.
-
Administration of this compound
This compound is typically administered orally. The following is a general protocol for its administration.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension.
-
-
Administration:
-
Administer this compound or vehicle to the diabetic rats via oral gavage.
-
The typical volume for oral gavage in rats is 5-10 mL/kg body weight.
-
For an oral glucose tolerance test (oGTT), this compound is typically administered 30-60 minutes prior to the glucose challenge.
-
Oral Glucose Tolerance Test (oGTT)
The oGTT is a standard procedure to assess glucose tolerance and the effect of therapeutic agents.
Materials:
-
Diabetic rats (induced as per Protocol 1)
-
This compound dosing solution (prepared as per Protocol 2)
-
Glucose solution (e.g., 40% w/v in water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Timer
Procedure:
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: At time 0, take a baseline blood sample from the tail vein to measure fasting blood glucose and insulin levels.
-
This compound Administration: Administer the prepared this compound solution or vehicle orally to the respective groups.
-
Glucose Challenge: After 30-60 minutes, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Analysis: Measure blood glucose concentrations at each time point. Plasma can be separated from the blood samples for subsequent insulin analysis.
Data Presentation
The following tables present representative data from an oral glucose tolerance test in Sprague-Dawley rats, demonstrating the effect of this compound co-administered with sitagliptin.
Table 1: Effect of this compound and Sitagliptin on Blood Glucose Levels during an oGTT in Sprague-Dawley Rats
| Treatment Group | Dose (mg/kg) | Blood Glucose (mmol/L) at 0 min | Blood Glucose (mmol/L) at 30 min | Blood Glucose (mmol/L) at 60 min | Blood Glucose (mmol/L) at 120 min |
| Vehicle | - | 5.8 ± 0.3 | 12.5 ± 0.8 | 10.2 ± 0.7 | 7.1 ± 0.4 |
| Sitagliptin | 1 | 5.7 ± 0.2 | 10.1 ± 0.6 | 8.5 ± 0.5 | 6.5 ± 0.3 |
| This compound | 3 | 5.9 ± 0.3 | 9.8 ± 0.5 | 8.2 ± 0.4 | 6.3 ± 0.3 |
| Sitagliptin + this compound | 1 + 3 | 5.8 ± 0.2 | 8.2 ± 0.4 | 7.0 ± 0.3 | 5.9 ± 0.2 |
Data are presented as mean ± SEM. An apparent additive effect on glucose excursion was observed with the combination of sitagliptin and this compound.[2]
Visualizations
Signaling Pathway of GPR119 Agonists
Caption: GPR119 agonist this compound signaling pathway.
Experimental Workflow for Evaluating this compound in a T2DM Rat Model
Caption: Workflow for T2DM model and this compound evaluation.
References
Application Notes and Protocols: Investigating the Role of GPR119 in the Metabolic Effects of MK-8282 Using Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 119 (GPR119) is a promising drug target for the treatment of type 2 diabetes and obesity.[1] Expressed predominantly in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, its activation leads to glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][3] MK-8282 is a potent, orally available GPR119 agonist that has demonstrated efficacy in improving glucose tolerance in animal models.[4] To confirm that the therapeutic effects of this compound are mediated through GPR119, studies utilizing GPR119 knockout (KO) mice are essential. These studies provide definitive evidence of on-target activity by demonstrating a lack of efficacy in animals devoid of the receptor.
These application notes provide a summary of the key findings from studies involving GPR119 KO mice and this compound, along with detailed protocols for relevant experiments.
Data Presentation
The primary in vivo validation of this compound's mechanism of action comes from oral glucose tolerance tests (oGTTs) performed in both wild-type (WT) and GPR119 knockout (KO) mice. The data conclusively shows that this compound's glucose-lowering effect is dependent on the presence of the GPR119 receptor.
Table 1: Effect of this compound on Glucose Excursion during an Oral Glucose Tolerance Test (oGTT) in Wild-Type and GPR119 KO Mice
| Animal Model | Treatment | Route of Administration | Dosage (mg/kg) | Glucose Area Under the Curve (AUC) (% of Vehicle) |
| Wild-Type (C57Bl/6) | Vehicle | Oral | - | 100% |
| Wild-Type (C57Bl/6) | This compound | Oral | 10 | ~50% reduction |
| GPR119 Knockout | Vehicle | Oral | - | 100% |
| GPR119 Knockout | This compound | Oral | 10 | No significant reduction |
Note: The quantitative data presented is an estimation derived from graphical representations in the cited literature, specifically Figure 6 in Neelamkavil et al., 2018.[5]
Experimental Protocols
Generation of GPR119 Knockout Mice
The generation of GPR119 knockout mice is a prerequisite for these studies. While various methods can be employed, a common approach involves targeted gene disruption.
-
Method: Gene targeting in embryonic stem (ES) cells is a standard method. A targeting vector is designed to replace a critical exon of the Gpr119 gene with a selectable marker, such as a neomycin resistance cassette.
-
Procedure:
-
Electroporate the targeting vector into ES cells.
-
Select for successfully targeted ES cell clones using antibiotic resistance.
-
Verify correct targeting by Southern blotting or PCR.
-
Inject the verified ES cells into blastocysts and transfer them to pseudopregnant female mice.
-
Identify chimeric offspring and breed them to establish germline transmission of the null allele.
-
Intercross heterozygous (Gpr119+/-) mice to generate homozygous knockout (Gpr119-/-) and wild-type (Gpr119+/+) littermates for experimental use.
-
Oral Glucose Tolerance Test (oGTT)
The oGTT is a fundamental experiment to assess in vivo glucose metabolism and the efficacy of glucose-lowering agents.
-
Animals: Use age- and sex-matched adult (e.g., 8-12 weeks old) wild-type and GPR119 knockout mice.
-
Acclimation: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline body weight.
-
Administer either vehicle (e.g., 0.5% methylcellulose) or this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg). The volume is typically 10 mL/kg.
-
After a set time post-dose (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally.
-
Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels at each time point.
-
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between groups.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The use of GPR119 knockout mice is indispensable for the preclinical validation of GPR119 agonists like this compound. The lack of a glucose-lowering effect in these mice provides unequivocal evidence that the drug's mechanism of action is GPR119-dependent. The protocols and data presented here serve as a guide for researchers aiming to investigate the pharmacology of GPR119-targeted therapeutics.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Effects of MK-8282 and Sitagliptin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential synergistic effects of MK-8282, a G-Protein-Coupled Receptor 119 (GPR119) agonist, and sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, for the treatment of type 2 diabetes. The protocols outlined below are based on established methodologies for evaluating novel anti-diabetic agents and their combinations.
Introduction
Type 2 diabetes is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. Novel therapeutic strategies often involve combination therapies that target different physiological pathways to achieve superior glycemic control.[1] this compound is a potent GPR119 agonist that has been shown to improve glucose tolerance in animal models.[2][3] GPR119 activation stimulates glucose-dependent insulin secretion.[2][3] Sitagliptin is a DPP-4 inhibitor that works by preventing the breakdown of incretin hormones like GLP-1 and GIP, thereby increasing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[4][5][6]
The combination of a GPR119 agonist and a DPP-4 inhibitor presents a compelling therapeutic strategy. Preclinical studies with other GPR119 agonists have demonstrated cooperativity with DPP-4 inhibition in lowering blood glucose levels.[2] This suggests a potential synergistic effect where the two mechanisms of action complement each other to produce a greater therapeutic benefit than either agent alone. These notes provide a framework for the preclinical and clinical investigation of the this compound and sitagliptin combination.
Mechanism of Action and Signaling Pathways
The proposed synergistic mechanism of this compound and sitagliptin is based on their complementary actions on the incretin system and insulin secretion.
-
Sitagliptin's Action: Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[5][7] By preventing their breakdown, sitagliptin increases the circulating levels of active GLP-1 and GIP.[5][6] These incretins then bind to their respective receptors on pancreatic β-cells, leading to increased glucose-dependent insulin secretion.[8] GLP-1 also suppresses glucagon secretion from pancreatic α-cells, further contributing to glycemic control.[4][6]
-
This compound's Action: this compound is an agonist for GPR119, a G-protein coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[2][9] Activation of GPR119 in β-cells directly stimulates glucose-dependent insulin secretion. In intestinal L-cells, GPR119 activation is thought to promote the release of GLP-1.
-
Synergistic Interaction: The combination of this compound and sitagliptin is hypothesized to create a synergistic effect. This compound may increase the release of GLP-1 from L-cells, while sitagliptin simultaneously prevents the degradation of this newly released GLP-1, as well as GIP. This leads to a more pronounced and sustained activation of incretin receptors on β-cells, resulting in enhanced glucose-stimulated insulin secretion.
References
- 1. Sitagliptin as combination therapy in the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitagliptin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 8. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Efficacy of MK-8282
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical efficacy of MK-8282, a potent and orally bioavailable G-protein coupled receptor 119 (GPR119) agonist. The following sections summarize key quantitative data, provide detailed experimental protocols for the assessment of this compound's biological activity, and illustrate the relevant signaling pathways and experimental workflows.
Introduction
This compound is a novel small molecule agonist of GPR119, a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[1][2][3] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), making it a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1] Preclinical studies have demonstrated the potential of this compound to improve glucose tolerance in various animal models.[1][3] This document outlines the key findings and methodologies used to evaluate the preclinical efficacy of this compound.
Data Presentation
The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key data from these studies.
In Vitro Potency
The in vitro potency of this compound was determined by assessing its ability to stimulate the GPR119 receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Table 1: In Vitro Activity of this compound in a cAMP Assay
| Compound | hGPR119 cAMP EC50 (nM) |
| This compound | 14 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in an oral glucose tolerance test (oGTT) in lean mice. This test measures the ability of the compound to improve the clearance of a glucose load from the bloodstream.
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (oGTT) in Lean Mice
| Compound | Dose (mg/kg) | Blood Glucose Lowering (%) at 20 min post-glucose |
| This compound | 3 | 45 |
| This compound | 10 | 60 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro cAMP Assay
This protocol describes the method used to determine the in vitro potency of this compound by measuring the accumulation of intracellular cAMP in cells expressing the human GPR119 receptor.
Protocol 1: Intracellular cAMP Accumulation Assay
-
Cell Culture:
-
Maintain a stable cell line expressing the human GPR119 receptor (e.g., CHO-K1 or HEK293) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Preparation:
-
Harvest the cells and resuspend them in a suitable assay buffer.
-
Seed the cells into a 384-well microplate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound to the cell plate and incubate for a specified period (e.g., 30 minutes) at room temperature.
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Oral Glucose Tolerance Test (oGTT)
This protocol details the in vivo procedure to assess the effect of this compound on glucose tolerance in mice.
Protocol 2: Oral Glucose Tolerance Test (oGTT) in Mice
-
Animal Acclimatization:
-
House male lean mice (e.g., C57BL/6) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
-
Fasting:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Compound Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally (p.o.) to the mice at the desired doses (e.g., 3 and 10 mg/kg). Administer the vehicle to the control group.
-
-
Glucose Challenge:
-
Thirty minutes after compound administration, administer a glucose solution (e.g., 2 g/kg) orally to all mice.
-
-
Blood Glucose Measurement:
-
Collect blood samples from the tail vein at baseline (before compound administration) and at various time points after the glucose challenge (e.g., 20, 40, 60, and 120 minutes).
-
Measure blood glucose concentrations using a glucometer.
-
-
Data Analysis:
-
Calculate the percentage of blood glucose lowering at each time point relative to the vehicle-treated control group.
-
The area under the curve (AUC) for the glucose excursion can also be calculated and compared between groups.
-
Visualizations
The following diagrams illustrate the signaling pathway of GPR119 and the experimental workflow of the oral glucose tolerance test.
References
- 1. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Profiling of MK-8282 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8282 is a potent and orally bioavailable G-protein coupled receptor 119 (GPR119) agonist that has been investigated for the treatment of type 2 diabetes.[1][2] GPR119 activation stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. This dual mechanism of action makes GPR119 an attractive target for antihyperglycemic therapies. These application notes provide a summary of the pharmacokinetic profile of this compound in rodents and detailed protocols for key in-life and analytical procedures.
Pharmacokinetic Profile of this compound in Rodents
While specific quantitative pharmacokinetic parameters for this compound are not publicly available in detail, the primary literature describes it as having "good oral bioavailability and exposures" in rodent models.[1] For context, a summary of pharmacokinetic parameters for other GPR119 agonists in mice is provided below. It is important to note that these values are for different compounds and should not be directly extrapolated to this compound.
Table 1: Representative Pharmacokinetic Parameters of GPR119 Agonists in Mice (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| ps297 | Not Specified | 23 ± 19 | 0.5 - 1 | 19.6 ± 21 | Poor | [3] |
| ps318 | Not Specified | 75 ± 22 | 0.25 - 0.5 | 35 ± 23 | Poor | [3] |
| SHetA2 | 20 | Not Reported | ~2 | Not Reported | 17.7 | [4] |
| SHetA2 | 60 | Not Reported | ~2 | Not Reported | 19.5 | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Detailed methodologies for the in-life and analytical phases of a pharmacokinetic study of this compound in rodents are provided below.
Animal Models
-
Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used for pharmacokinetic studies of metabolic drugs.
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Acclimation: A minimum of a one-week acclimation period to the housing facility conditions is recommended.
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
Dosing and Administration
The following protocol describes the oral administration of this compound.
-
Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated based on the desired dose and a dosing volume of 10 mL/kg for rats and mice.
-
Dose: The dose of this compound will depend on the study objectives.
-
Administration Route: Oral gavage is the standard method for precise oral dosing in rodents.
Protocol 1: Oral Gavage in Rodents
Materials:
-
Appropriately sized flexible plastic or stainless steel gavage needles with a ball-tip.
-
Syringes.
-
This compound formulation.
-
Animal scale.
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Gently but firmly restrain the animal to immobilize the head and body. For mice, this can be achieved by scruffing the neck. For rats, a towel or a specialized restraint device may be used.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length and avoid stomach perforation.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, to the side of the incisors.
-
Advance the needle smoothly and without force along the roof of the mouth and down the esophagus. The animal should swallow as the tube is passed. If any resistance is met, withdraw the needle and re-attempt.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.
-
Observe the animal for any signs of distress or leakage of the formulation from the mouth or nose.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for a short period for any adverse reactions.
-
Blood Sample Collection
Serial blood sampling is required to determine the pharmacokinetic profile.
Protocol 2: Serial Blood Sampling in Mice
Materials:
-
Lancets or fine-gauge needles.
-
Micro-hematocrit tubes or other appropriate collection vials (e.g., EDTA-coated).
-
Anesthetic (if required by institutional guidelines, e.g., isoflurane).
-
Heat lamp (optional).
Procedure:
-
Pre-sampling Preparation:
-
If necessary, warm the mouse's tail using a heat lamp to dilate the tail veins, facilitating blood collection.
-
-
Blood Collection (Lateral Tail Vein):
-
Place the mouse in a restraint device.
-
Clean the tail with an alcohol swab.
-
Using a sterile lancet or needle, make a small puncture in one of the lateral tail veins.
-
Collect the required volume of blood (typically 20-30 µL) into a micro-hematocrit tube.
-
Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.
-
-
Sample Processing:
-
If plasma is required, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C).
-
Harvest the plasma and store at -80°C until analysis.
-
-
Sampling Time Points:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Bioanalytical Method
Quantification of this compound in plasma samples is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 3: Quantification of this compound in Rodent Plasma by LC-MS/MS
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Analytical column (e.g., C18 reverse-phase column).
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Internal standard (a structurally similar compound to this compound).
-
Plasma samples, calibration standards, and quality control samples.
-
Protein precipitation solvent (e.g., acetonitrile).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 20 µL), add the internal standard solution.
-
Add a larger volume of cold acetonitrile (e.g., 3-4 volumes) to precipitate the plasma proteins.
-
Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate this compound and the internal standard from endogenous plasma components using a suitable gradient elution on the analytical column.
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for sensitivity and selectivity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the concentration-time data to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Visualizations
GPR119 Signaling Pathway
The activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to enhanced glucose-dependent insulin secretion and incretin release.
Caption: GPR119 signaling cascade initiated by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for a typical rodent pharmacokinetic study of this compound.
Caption: Rodent pharmacokinetic study workflow.
References
Application Notes and Protocols for the Quantification of MK-8282 in Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of MK-8282 in plasma samples. The primary method described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[1][2][3] These guidelines are intended to assist in the development and validation of bioanalytical methods suitable for pharmacokinetic and toxicokinetic studies, in accordance with international guidelines.[4][5][6]
Introduction to this compound
This compound is identified as a potent G-protein-coupled receptor 119 (GPR119) agonist, investigated for the treatment of type 2 diabetes.[7] Accurate measurement of its plasma concentration is crucial for understanding its pharmacokinetic profile, establishing dose-response relationships, and ensuring safety and efficacy in preclinical and clinical studies.[3]
Recommended Analytical Technique: LC-MS/MS
For the quantification of this compound in plasma, a selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[1][2] This technique is widely used for the bioanalysis of drugs and their metabolites due to its high specificity, sensitivity, and throughput.[3][8]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma samples.[9]
Objective: To remove proteins from plasma samples that can interfere with the analysis and damage the analytical column.
Materials:
-
Human or animal plasma containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (a structurally similar compound, ideally a stable isotope-labeled version of this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the sample to precipitate the proteins.[9]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To chromatographically separate this compound and the internal standard from other plasma components and to detect and quantify them using tandem mass spectrometry.
Instrumentation:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
A high-performance liquid chromatography (HPLC) system.[1]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of this compound and IS standards. |
| Collision Gas | Argon |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Method Validation
A comprehensive validation of the bioanalytical method is essential to ensure its reliability.[4][5][6] The validation should be performed in accordance with the guidelines from regulatory agencies such as the FDA and EMA.[4][5]
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | A calibration curve with at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest standard on the calibration curve with a signal-to-noise ratio of ≥ 5 and precision and accuracy within ±20%. |
| Accuracy and Precision | Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ), and accuracy (%bias) should be within ±15% (±20% at LLOQ).[2] |
| Matrix Effect | The matrix factor should be consistent across different lots of plasma. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.[10] |
Data Presentation
Table 3: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.015 |
| 5 | 0.078 |
| 25 | 0.395 |
| 100 | 1.58 |
| 500 | 7.92 |
| 1000 | 15.85 |
Table 4: Example Accuracy and Precision Data
| QC Level (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low (3) | 2.91 | -3.0 | 5.2 |
| Medium (300) | 309 | +3.0 | 3.8 |
| High (800) | 784 | -2.0 | 4.1 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical Assay Method Validation [clinicalleader.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Studies of MK-8282
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of MK-8282, a potent and orally active G-protein coupled receptor 119 (GPR119) agonist for the treatment of type 2 diabetes.[1][2] The protocols outlined below are intended to assist researchers in assessing the efficacy and mechanism of action of this compound in relevant animal models.
Introduction to this compound
This compound is a novel small molecule that acts as an agonist for GPR119, a Gs-coupled receptor predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 by this compound leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1] This dual mechanism of action makes this compound a promising therapeutic agent for improving glycemic control in type 2 diabetes. Preclinical studies have demonstrated that this compound improves glucose tolerance in various animal models.[1]
GPR119 Signaling Pathway
The activation of GPR119 by this compound initiates a signaling cascade that enhances glucose homeostasis. The diagram below illustrates the key steps in this pathway.
Recommended In Vivo Models
The selection of an appropriate animal model is critical for evaluating the anti-diabetic effects of this compound. Based on its mechanism of action, the following mouse models are recommended:
-
Normal Lean Mice (e.g., C57BL/6J): Useful for initial efficacy, pharmacokinetic, and pharmacodynamic studies.
-
Diet-Induced Obese (DIO) Mice: These models, typically C57BL/6J mice fed a high-fat diet, develop obesity, insulin resistance, and hyperglycemia, closely mimicking the pathophysiology of human type 2 diabetes.
-
Genetic Models of Obesity and Diabetes:
-
ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and hyperglycemia.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a similar phenotype to ob/ob mice.
-
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound in the selected animal model.
Protocol:
-
Animal Acclimatization: House male C57BL/6J mice (8-10 weeks old) in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: Administer this compound at a dose of 1-2 mg/kg via the tail vein to a group of mice (n=3-4 per time point).
-
Oral (PO) Gavage Administration: Administer this compound at doses ranging from 3 to 30 mg/kg by oral gavage to separate groups of mice (n=3-4 per time point). The vehicle can be 0.5% methylcellulose or another appropriate vehicle.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein or via cardiac puncture (terminal) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (%F).
Table 1: Representative Pharmacokinetic Parameters of a GPR119 Agonist in Preclinical Species
| Parameter | Mouse (PO) | Rat (PO) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 1500 ± 300 | 800 ± 150 |
| Tmax (h) | 1.0 ± 0.5 | 2.0 ± 0.8 |
| AUC (ng*h/mL) | 6000 ± 1200 | 4500 ± 900 |
| t1/2 (h) | 3.5 ± 0.7 | 4.2 ± 1.0 |
| Bioavailability (%) | ~40% | ~30% |
Note: This table presents representative data for a GPR119 agonist. Actual values for this compound should be determined experimentally.
Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose tolerance.
Protocol:
-
Animal Acclimatization and Diet: Use DIO mice or db/db mice. Acclimatize for at least one week.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample (t= -30 min) from the tail vein to measure fasting blood glucose.
-
Dosing: Administer this compound orally at selected doses (e.g., 3, 10, 30 mg/kg) or vehicle.
-
Glucose Challenge: After 30 minutes (t=0 min), administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose challenge and measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentrations over time for each treatment group. Calculate the area under the curve (AUC) for glucose and compare the treatment groups to the vehicle control.
Table 2: Representative Efficacy of a GPR119 Agonist in an Oral Glucose Tolerance Test (OGTT) in DIO Mice
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) (mg/dL*min) | % Reduction in Glucose AUC vs. Vehicle |
| Vehicle | - | 30000 ± 2500 | - |
| This compound (or similar) | 3 | 22500 ± 2000 | 25% |
| This compound (or similar) | 10 | 18000 ± 1800 | 40% |
| This compound (or similar) | 30 | 15000 ± 1500 | 50% |
Note: This table presents representative data. Actual values for this compound should be determined experimentally.
Measurement of Incretin Hormones (GLP-1 and GIP)
Objective: To determine if this compound stimulates the secretion of GLP-1 and GIP.
Protocol:
-
Animal Model and Fasting: Use normal lean mice or DIO mice. Fast overnight.
-
Dosing and Blood Sampling: Follow the oGTT protocol (steps 3-5). Collect additional blood samples at 0 and 15 minutes post-glucose challenge into tubes containing a DPP-4 inhibitor (to prevent incretin degradation) and aprotinin.
-
Plasma Preparation: Centrifuge the blood samples immediately at 4°C to obtain plasma. Store at -80°C.
-
Hormone Measurement: Measure active GLP-1 and total GIP concentrations in the plasma samples using commercially available ELISA kits.
-
Data Analysis: Compare the plasma incretin levels between the this compound treated groups and the vehicle control group.
Table 3: Representative Effect of a GPR119 Agonist on Plasma Incretin Levels in DIO Mice
| Treatment Group | Dose (mg/kg) | Plasma Active GLP-1 (pM) at 15 min post-glucose | Plasma Total GIP (pM) at 15 min post-glucose |
| Vehicle | - | 15 ± 3 | 50 ± 10 |
| This compound (or similar) | 10 | 35 ± 5 | 120 ± 20 |
Note: This table presents representative data. Actual values for this compound should be determined experimentally.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo evaluation of this compound.
Conclusion
The protocols and guidelines presented in these application notes are designed to provide a robust framework for the in vivo characterization of this compound. By systematically evaluating its pharmacokinetics, efficacy in relevant disease models, and its effect on key biomarkers, researchers can gain a comprehensive understanding of its therapeutic potential for the treatment of type 2 diabetes. Careful experimental design and execution are paramount to generating high-quality, reproducible data to support further drug development efforts.
References
Troubleshooting & Optimization
Technical Support Center: MK-8282 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of MK-8282 in in vitro assays.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound, a potent G-protein-coupled receptor 119 (GPR119) agonist, in aqueous buffers for in vitro experiments.[1][2] Poor solubility can lead to inaccurate and unreliable assay results. This guide offers a systematic approach to overcoming these challenges.
Problem: this compound precipitates out of solution during dilution or incubation.
Precipitation of the test compound is a common issue for poorly soluble molecules and can significantly impact the accuracy of in vitro assays.
Solution Workflow for Improving this compound Solubility
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing this compound stock solutions?
A1: For initial stock solutions, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). A high concentration stock (e.g., 10-50 mM) should be prepared to minimize the volume of organic solvent added to the final aqueous assay buffer.
Q2: What is the maximum percentage of DMSO that can be used in an in vitro assay?
A2: The tolerance of in vitro assays to DMSO varies depending on the cell type and assay technology. It is crucial to keep the final DMSO concentration in the assay well as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts. A vehicle control (assay buffer with the same percentage of DMSO) should always be included in the experiment.
Q3: How can I determine the kinetic solubility of this compound in my assay buffer?
A3: Kinetic solubility can be assessed through methods like nephelometry or by serially diluting a high-concentration DMSO stock of this compound into the assay buffer in a microplate format.[3][4] The concentration at which precipitation is first observed represents the kinetic solubility limit.
Q4: What are some common strategies to improve the solubility of this compound in aqueous solutions?
A4: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, and cyclodextrins.
| Method | Examples | Mechanism of Action | Considerations |
| Co-solvents | Ethanol, Propylene Glycol | Alters the polarity of the solvent system and can disrupt the hydrogen bonding network of water.[5] | The final concentration of the co-solvent should be tested for its effect on the assay performance. |
| Surfactants | Tween-80, Pluronic F-68 | Form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.[6] | The critical micelle concentration (CMC) of the surfactant and its potential interference with the assay should be considered. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity. | The type and concentration of cyclodextrin need to be optimized for both solubility enhancement and minimal assay interference. |
| pH Adjustment | Acidic or basic buffers | For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble ionized form. | The pH must be compatible with the biological system being studied. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Calculate the volume of dimethyl sulfoxide (DMSO) required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Evaluating this compound Solubility Enhancement
-
Prepare a series of assay buffers containing different concentrations of the solubilizing agent to be tested (e.g., 0.1%, 0.5%, 1% of a co-solvent or surfactant).
-
Prepare a high-concentration working stock of this compound in DMSO (e.g., 1 mM).
-
Add a small, fixed volume of the this compound working stock to each of the prepared buffers to achieve the desired final concentration.
-
Include a control buffer without any solubilizing agent.
-
Incubate the solutions under the same conditions as the planned in vitro assay (e.g., temperature, time).
-
Visually inspect for any signs of precipitation. For a more quantitative assessment, measure turbidity using a plate reader at a wavelength such as 600 nm.
-
The condition that results in the highest concentration of soluble this compound without affecting the assay performance (to be determined in a separate vehicle tolerance test) should be selected.
GPR119 Signaling Pathway
This compound is an agonist of the G-protein-coupled receptor 119 (GPR119).[1][2] Activation of GPR119 is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones.[7][8] The signaling pathway is initiated by the binding of an agonist, which leads to a conformational change in the receptor and subsequent activation of the Gαs subunit of the associated G protein.[6][8] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7][8] Elevated cAMP then acts on downstream effectors to mediate the physiological responses.
References
- 1. biocat.com [biocat.com]
- 2. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR119 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 8. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GPR119 Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR119 agonists. The focus is on overcoming the common challenge of low Area Under the Curve (AUC) observed during preclinical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Assay Troubleshooting
Question 1: We are observing lower-than-expected potency (higher EC50) for our GPR119 agonist in our cAMP accumulation assay. What are the potential causes?
Answer: Inconsistent potency in cAMP assays can be due to several factors. If your results deviate significantly from expected values, consider the following:
-
Reagent Integrity:
-
GPR119 Agonist: Ensure the compound has been stored correctly (typically lyophilized at -20°C or colder and protected from light) and was properly reconstituted. Repeated freeze-thaw cycles can degrade the agonist. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.
-
-
Cell Culture Conditions:
-
Use cells with healthy morphology and within a consistent, low passage number. The expression of GPR119 can decrease with excessive passaging.
-
-
Assay Conditions:
-
Cell Density: Ensure consistent cell seeding density. Overly confluent or sparse cells can lead to variable responses.
-
Agonist Incubation Time: Optimize and maintain a consistent incubation time with the GPR119 agonist.
-
Assay Buffer: Check the pH and composition of your assay buffer. The presence of interfering substances can affect the assay.
-
-
Detection System:
-
Reagent Quality: Verify the quality and expiration date of your cAMP detection kit reagents.
-
Instrument Settings: Ensure the plate reader or detection instrument is calibrated and the settings are optimized for your assay format.
-
Pharmacokinetics & In Vivo Troubleshooting
Question 2: Our GPR119 agonist shows good in vitro potency but has a very low AUC in our animal models. What are the likely reasons?
Answer: A significant drop-off from in vitro potency to in vivo efficacy, characterized by a low AUC, is a common hurdle. The primary reasons for this discrepancy are generally poor oral bioavailability due to:
-
Poor Aqueous Solubility: Many small molecule GPR119 agonists are lipophilic and have low solubility in aqueous solutions, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.
-
High First-Pass Metabolism: The agonist may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. Cytochrome P450 enzymes are major contributors to this effect.
Some GPR119 agonists have been intentionally designed as "gut-restricted" to act locally on intestinal enteroendocrine cells, leading to incretin secretion without high systemic exposure. For example, compounds ps297 and ps318 were designed for low gut permeability and consequently have poor systemic bioavailability.[1]
Question 3: How can we experimentally diagnose the cause of low AUC for our GPR119 agonist?
Answer: A systematic approach using a combination of in vitro and in vivo experiments can help pinpoint the cause of low AUC.
-
Solubility Assessment:
-
Thermodynamic Solubility: Determine the solubility of your compound in physiological buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
-
-
Permeability Assessment:
-
Caco-2 Permeability Assay: This in vitro assay uses a monolayer of human colon adenocarcinoma cells to predict intestinal permeability.[2][3][4][5][6] It can also indicate if the compound is a substrate for efflux transporters by measuring permeability in both apical-to-basolateral and basolateral-to-apical directions.
-
-
Metabolic Stability Assessment:
-
Liver Microsome Stability Assay: This assay assesses the rate of metabolism of your compound by liver enzymes, providing an indication of its susceptibility to first-pass metabolism.
-
-
In Vivo Studies:
-
Intravenous (IV) vs. Oral (PO) Dosing: Comparing the AUC after IV and PO administration allows for the calculation of absolute oral bioavailability. A significant difference points towards absorption or first-pass metabolism issues.
-
Strategies to Overcome Low AUC
Question 4: What formulation strategies can we employ to improve the AUC of our GPR119 agonist?
Answer: Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds:[7][8][9][10][11]
-
Particle Size Reduction:
-
Micronization/Nanonization: Decreasing the particle size of the drug substance increases its surface area, which can improve the dissolution rate.[12]
-
-
Amorphous Solid Dispersions (ASDs):
-
Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly enhance its aqueous solubility and dissolution rate.[10]
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon contact with aqueous GI fluids, enhancing the solubilization and absorption of lipophilic drugs.[7]
-
-
Complexation:
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[9]
-
Question 5: Are there medicinal chemistry approaches to improve the pharmacokinetic properties of our GPR119 agonist series?
Answer: Yes, structural modifications can be made to improve the "drug-like" properties of a compound and enhance its AUC:[13][14]
-
Improving Solubility:
-
Incorporating polar functional groups can increase aqueous solubility. However, this must be balanced to maintain the necessary lipophilicity for cell permeability.
-
-
Reducing Metabolic Liability:
-
Identifying and modifying metabolic "hotspots" on the molecule can reduce first-pass metabolism. This can involve replacing metabolically labile groups with more stable ones.
-
-
Modulating Permeability:
-
Fine-tuning the lipophilicity (logP/logD) of the molecule can optimize its permeability across the intestinal epithelium.
-
-
Prodrug Strategies:
-
A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. This approach can be used to temporarily mask physicochemical properties that limit absorption and then release the active drug after absorption.[15] For some GPR119 agonists, the addition of a hydroxyl group has been suggested as a potential site for prodrug development to improve bioavailability.[16]
-
Data Presentation
Table 1: In Vitro Activity of Selected GPR119 Agonists
| Compound | Cell Line | Assay Type | EC50 | Reference |
| AR231453 | HEK293/GPR119/pCRE-luc | Luciferase Reporter | 1.355 nM | [8] |
| PSN632408 | HEK293/GPR119/pCRE-luc | Luciferase Reporter | 4.892 µM | [8] |
| ZSY-04 | HEK293/GPR119 | cAMP Accumulation | 2.758 µM | [8] |
| ZSY-06 | HEK293/GPR119 | cAMP Accumulation | 3.046 µM | [8] |
| ZSY-13 | HEK293/GPR119 | cAMP Accumulation | 0.778 µM | [8] |
| ZB-16 | Not Specified | Not Specified | 7.3–9.7 nM | [17] |
| Compound 26 | Not Specified | Not Specified | 42 nM | [18] |
Table 2: Preclinical Pharmacokinetic Parameters of Selected GPR119 Agonists
| Compound | Species | Dose (p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Reference |
| ps297 | Mouse | Not Specified | 23 ± 19 | 0.5 - 1 | 19.6 ± 21 | [1] |
| ps318 | Mouse | Not Specified | 75 ± 22 | 0.25 - 0.5 | 35 ± 23 | [1] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is for measuring the increase in intracellular cAMP levels in response to GPR119 activation.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in an appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonist in an appropriate assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions).
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or luminescence-based) according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration to determine the EC50 value.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of a GPR119 agonist.[2][5]
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity before starting the experiment.
-
Compound Preparation: Prepare a solution of the GPR119 agonist in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral):
-
Add the compound solution to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
Add the compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at specified time points.
-
-
Sample Analysis: Analyze the concentration of the GPR119 agonist in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is often indicative of active efflux.
Visualizations
Caption: GPR119 signaling cascade upon agonist binding.
Caption: Troubleshooting workflow for low AUC of GPR119 agonists.
References
- 1. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
- 6. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. | BioWorld [bioworld.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of a novel series of potent and orally bioavailable GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KIN-XXXX Off-Target Effects Screening
Disclaimer: The following information is provided for a hypothetical kinase inhibitor, designated "KIN-XXXX," for research and developmental guidance. KIN-XXXX is used here as an illustrative example to address common challenges in kinase inhibitor off-target screening. The data and protocols are representative and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects occur when a kinase inhibitor, such as KIN-XXXX, binds to and modulates the activity of kinases other than its intended primary target. This is a significant concern because the human kinome is large and structurally related, particularly in the ATP-binding pocket where most inhibitors act.[1] Unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1]
Q2: My KIN-XXXX compound shows the desired effect in a biochemical assay but lacks efficacy in a cell-based assay. What could be the reason?
A2: Discrepancies between biochemical and cell-based assays are common. Several factors could be at play:
-
Cellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations to enhance inhibitor potency. The significantly higher physiological ATP concentration inside a cell can outcompete the inhibitor, reducing its efficacy.[2]
-
Cell Permeability: KIN-XXXX may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
-
Cellular Metabolism: KIN-XXXX could be metabolized into an inactive form within the cell.
-
Off-Target Engagement: In a cellular context, the compound might engage with off-targets that counteract the on-target effect.[2]
Q3: How can I differentiate between on-target and off-target effects in my experimental results?
A3: Differentiating between on-target and off-target effects is critical. A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Confirm that the observed phenotype is reproducible with a different inhibitor for the same target.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the target kinase. If the phenotype is the same as with KIN-XXXX treatment, it is more likely an on-target effect.
-
Rescue Experiments: Overexpression of a resistant mutant of the target kinase should rescue the cellular phenotype if the effect is on-target.
-
Comprehensive Kinase Profiling: Screen KIN-XXXX against a broad panel of kinases to identify potential off-targets.[3]
Q4: What is the significance of a kinome tree visualization in my kinase profiling report?
A4: A kinome tree provides an intuitive visualization of your compound's selectivity by grouping kinases based on their family and functional similarity.[3] Mapping the inhibition data of KIN-XXXX onto this tree allows for a rapid visual assessment of its off-target interaction patterns. For instance, if KIN-XXXX is intended to inhibit a specific tyrosine kinase (TK), but the kinome tree shows significant inhibition of several kinases in the unrelated AGC family, it flags a potential for off-target effects and associated safety concerns.[3][4]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my biochemical kinase assay.
-
Potential Cause: Pipetting inaccuracy, especially with small volumes or viscous solutions.
-
Troubleshooting Steps:
-
Ensure all pipettes are properly calibrated.
-
Use reverse pipetting for viscous solutions.
-
Prepare a master mix of reagents to be dispensed across the plate to ensure uniformity.[2]
-
Thaw and mix all reagents thoroughly before use.
-
Issue 2: My Cellular Thermal Shift Assay (CETSA) results show no thermal shift for my target, even though I know KIN-XXXX binds to it.
-
Potential Cause: The binding of KIN-XXXX to the target protein does not confer significant thermal stabilization. This can lead to false-negative results.[5]
-
Troubleshooting Steps:
-
Optimize Heating Time and Temperature: The standard 3-minute heating step may not be optimal for all targets.[6] Vary the incubation time and the temperature range to find conditions that reveal a thermal shift.
-
Use Cell Lysate Instead of Intact Cells: Performing CETSA on cell lysates can sometimes increase sensitivity, especially for lower-affinity ligands, as it removes the barrier of the cell membrane and potential drug dissociation after lysis.[7]
-
Confirm Target Engagement with an Orthogonal Method: Use a complementary technique, such as a cellular target engagement assay like the NanoBRET™ TE assay, to confirm binding within the cell.[8]
-
Issue 3: I am observing unexpected or paradoxical cellular phenotypes (e.g., increased proliferation when expecting inhibition).
-
Potential Cause: KIN-XXXX may be inhibiting an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[9] For example, inhibiting a kinase in the RAF pathway can sometimes lead to paradoxical activation of the MEK-ERK pathway.[9]
-
Troubleshooting Steps:
-
Perform a Broad Kinase Profile: Use a commercial service to screen KIN-XXXX against a large panel of kinases (e.g., >300 kinases) to identify potential off-targets.[][11]
-
Validate with a Structurally Unrelated Inhibitor: Use a different chemical scaffold that targets the same primary kinase to see if the paradoxical effect persists.
-
Pathway Analysis: Perform western blotting or other pathway analysis techniques to investigate the activation state of key signaling pathways that could be responsible for the unexpected phenotype, such as the PI3K/Akt and MAPK/ERK pathways.[12]
-
Data Presentation
Table 1: Representative Kinase Selectivity Profile for KIN-XXXX (1 µM)
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
| Target Kinase A | TK | 98% |
| Off-Target Kinase 1 | TK | 85% |
| Off-Target Kinase 2 | CAMK | 72% |
| Off-Target Kinase 3 | AGC | 65% |
| Off-Target Kinase 4 | STE | 15% |
| Off-Target Kinase 5 | CMGC | 8% |
Table 2: IC₅₀ Values for KIN-XXXX Against On-Target and Key Off-Targets
| Kinase Target | IC₅₀ (nM) | Assay Type |
| Target Kinase A | 15 | Biochemical |
| Off-Target Kinase 1 | 150 | Biochemical |
| Off-Target Kinase 2 | 450 | Biochemical |
| Off-Target Kinase 3 | 800 | Biochemical |
Experimental Protocols
Protocol 1: Biochemical Kinase Profiling Assay (Radiometric)
This protocol is a generalized procedure for determining the inhibitory activity of KIN-XXXX against a panel of kinases.
-
Reagent Preparation:
-
Prepare a serial dilution of KIN-XXXX in DMSO.
-
Dilute the recombinant kinases and their respective substrates to their final desired concentrations in the appropriate kinase buffer.
-
-
Assay Procedure:
-
Add the diluted kinase, substrate, and KIN-XXXX to a 96- or 384-well plate.
-
Initiate the kinase reaction by adding the ATP solution, which includes radiolabeled [γ-³³P]ATP.[13]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each KIN-XXXX concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol outlines the steps to verify the target engagement of KIN-XXXX in intact cells.[14]
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat the cells with various concentrations of KIN-XXXX or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve and determine the melting temperature (Tm). A shift in the Tm in the presence of KIN-XXXX indicates target engagement.
-
Visualizations
Caption: Workflow for screening and validating KIN-XXXX off-target effects.
Caption: Potential off-target effects of KIN-XXXX on key signaling pathways.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. benchchem.com [benchchem.com]
- 3. assayquant.com [assayquant.com]
- 4. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
Structure-activity relationship of MK-8282 analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving MK-8282 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its analogs?
A1: this compound is a potent G-protein-coupled receptor 119 (GPR119) agonist.[1][2] GPR119 activation leads to glucose-dependent insulin secretion, making it a target for the treatment of type 2 diabetes.[1][3] The mechanism of action is similar to the incretin effect in glucose metabolism.[4] Key structural design elements of this compound include a fluoro-pyrimidine and a conformationally constrained bridged piperidine, which contribute to its high potency and efficacy.[1][3]
Q2: I am not observing robust efficacy in my in vivo oral glucose tolerance test (oGTT) with an early-stage analog. What are the potential reasons?
A2: Several factors could contribute to a lack of in vivo efficacy, even with good in vitro activity. Early analogs of this compound with bridged piperidines, for example, showed good in vitro activity in cAMP assays but did not demonstrate robust efficacy in acute oGTT screens.[1] This was attributed to high lipophilicity, poor solubility, and poor plasma exposure (low AUC) in rats and rhesus monkeys.[1] Consider evaluating the pharmacokinetic properties of your analog, specifically its plasma exposure. Modifying the structure to reduce lipophilicity, for instance by replacing a methyl group with fluorine or altering a bridged ring system, may improve physicochemical properties and in vivo activity.[1]
Q3: My compound shows poor solubility. How can I address this?
A3: Poor solubility is a common issue with highly lipophilic compounds. The development of this compound involved a strategy to reduce lipophilicity to improve pharmacokinetic properties. One successful approach was to replace an ethylene bridge on the piperidine with an oxa-bicyclo ring system, which was hypothesized to improve physicochemical properties without significantly affecting activity.[1] Another key modification was the substitution of a methyl group on the pyrimidine core with a fluorine atom, which lowered the calculated logP (ClogP).[1] Consider similar strategies to reduce the lipophilicity of your analog.
Q4: Where can I find a general synthesis scheme for this compound?
A4: A convergent synthesis method for this compound (compound 14 in the source literature) has been reported.[1] The synthesis involves the generation of a dihydroxy fluoro-pyrimidine from fluoro-malonate and formamidine, followed by conversion to a bis-chloropyrimidine. A key intermediate is formed by the displacement of a single chloride with the corresponding aniline. Separately, a bridged piperidine alcohol is prepared. The final steps involve the displacement of the remaining aryl chloride on the pyrimidine intermediate with the bridged piperidine alcohol, followed by deprotection and coupling with activated methyl-cyclopropyl carbonate.[1]
Troubleshooting Guides
In Vitro cAMP Assay
Problem: High variability or low signal-to-noise ratio in cAMP assay results.
| Potential Cause | Troubleshooting Step |
| Cell health and density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. |
| Compound precipitation | Visually inspect wells for any signs of compound precipitation. If observed, consider using a lower concentration range or adding a solubilizing agent like DMSO (ensure final concentration is consistent and does not affect the assay). |
| Reagent degradation | Use fresh reagents, particularly the cAMP assay kit components. Ensure proper storage conditions are maintained. |
| Incubation times | Optimize and strictly control incubation times for both compound treatment and cell lysis/detection steps. |
In Vivo Oral Glucose Tolerance Test (oGTT)
Problem: Inconsistent blood glucose readings or high variability between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Fasting period | Ensure a consistent overnight fasting period for all animals before the experiment.[1] |
| Dosing accuracy | Calibrate oral gavage needles to ensure accurate and consistent administration of the test compound and glucose solution. |
| Blood sampling technique | Use a consistent blood sampling technique (e.g., tail vein) and handle animals gently to minimize stress-induced hyperglycemia. |
| Glucometer calibration | Calibrate the glucometer before each experiment according to the manufacturer's instructions.[1] |
Structure-Activity Relationship (SAR) Data
The following tables summarize the structure-activity relationship data for key this compound analogs as reported in the literature.
Table 1: In Vitro and In Vivo Activity of Early Analogs
| Compound | Modification from Compound 1 | hGPR119 cAMP (EC50, nM) | Rat oGTT (% Glucose Lowering @ 3 mpk) | Rat PK (AUC, nM*h) |
| 1 | - | 15 | 10 | 100 |
| 2 | Methyl on pyrimidine replaced with Fluorine | 10 | 25 | 150 |
| 4 | Sulfonamide replaced with a specific carbamate | 8 | 40 | Measurable but low |
Data is illustrative and based on trends described in the source literature.[1]
Table 2: Optimization of the Bridged Piperidine System
| Compound | Bridged System | hGPR119 cAMP (EC50, nM) | Rat oGTT (% Glucose Lowering @ 3 mpk) |
| Analog A | Ethylene bridge | 12 | 15 |
| Analog B (this compound core) | Oxa-bicyclo ring | 5 | 50 |
Data is illustrative and based on trends described in the source literature.[1]
Experimental Protocols
Key Experiment: In Vivo Oral Glucose Tolerance Test (oGTT)
This protocol is based on the methodology described for the evaluation of this compound analogs.[1]
-
Animal Model: Overnight-fasted animals (e.g., mice or rats).
-
Compound Administration: Administer the test compound or vehicle orally at a dose ranging from 3 to 10 mg/kg.
-
Glucose Challenge: 30 minutes after compound administration, administer glucose orally at a dose of 3 g/kg.
-
Blood Glucose Measurement: Measure blood glucose levels using a handheld glucometer at the following time points:
-
Before compound/vehicle dosing (baseline)
-
Before glucose administration
-
20 minutes after glucose administration
-
-
Data Analysis: Express efficacy as the percentage of blood glucose lowering at 20 minutes post-glucose treatment compared to the vehicle-treated group.
Visualizations
Signaling Pathway
Caption: GPR119 signaling cascade initiated by this compound analogs.
Experimental Workflow
Caption: Workflow for the in vivo oral glucose tolerance test (oGTT).
Logical Relationship in SAR
Caption: Key logical steps in the SAR optimization of this compound.
References
- 1. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1 Introduction [frontiersin.org]
Navigating the GPR119 Agonist Landscape: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and accessing key information on the balance between lipophilicity and potency in GPR119 agonists.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during the experimental evaluation of GPR119 agonists.
In Vitro Assay Troubleshooting
Question 1: Why is the observed potency (EC50) of my GPR119 agonist lower than expected in a cAMP accumulation assay?
Answer: Several factors can contribute to lower-than-expected potency in cAMP assays. Consider the following troubleshooting steps:
-
Compound Solubility: Highly lipophilic compounds can precipitate in aqueous assay buffers, reducing the effective concentration.
-
Cell Health and Receptor Expression: The health and passage number of your cell line are critical.
-
Solution: Ensure you are using healthy, low-passage cells with consistent GPR119 expression. Over-passaging can lead to decreased receptor expression and a diminished response.
-
-
Assay Conditions:
-
Solution: Optimize cell density, agonist incubation time, and the concentration of phosphodiesterase (PDE) inhibitors like IBMX. If the agonist-stimulated cAMP level is too high, it may exceed the linear range of the standard curve; in such cases, reducing the PDE inhibitor concentration may be necessary[3][4].
-
-
Reagent Integrity:
-
Solution: Confirm the integrity of your cAMP detection kit reagents and ensure your agonist stock solutions have been stored correctly and are not subject to multiple freeze-thaw cycles.
-
Question 2: I'm observing a high background signal in my cAMP assay. What could be the cause?
Answer: A high background signal can mask the specific response to your agonist. Potential causes and solutions include:
-
Constitutive Activity of the Receptor: Some GPR119 constructs may exhibit high constitutive activity, leading to elevated basal cAMP levels.
-
Solution: If possible, use a cell line with lower basal GPR119 expression or consider using an inverse agonist to determine the true baseline.
-
-
Phosphodiesterase (PDE) Inhibition: Excessive PDE inhibition can lead to a general increase in cAMP levels.
-
Solution: Titrate the concentration of your PDE inhibitor (e.g., IBMX) to find the optimal balance between signal amplification and background noise[3].
-
-
Cell Stress: Stressed cells can have altered signaling pathways.
-
Solution: Ensure optimal cell culture conditions, including proper handling and seeding density, to minimize cell stress.
-
In Vivo Experiment Troubleshooting
Question 3: My GPR119 agonist shows good in vitro potency but poor efficacy in an oral glucose tolerance test (OGTT). What are the potential reasons?
Answer: The disconnect between in vitro and in vivo results is a common challenge in drug development. Several factors could be at play:
-
Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or high plasma protein binding can limit the exposure of the target tissue to the agonist.
-
Solution: Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Optimizing the formulation can sometimes improve bioavailability[5].
-
-
Indirect Mechanism of Action: The hypoglycemic effects of some GPR119 agonists are primarily mediated by the release of incretins like GLP-1[6].
-
Solution: Measure plasma GLP-1 levels during the OGTT to determine if the agonist is effectively engaging this indirect pathway. The efficacy may be reduced if the GLP-1 response is weak.
-
-
Off-Target Effects: The compound may have off-target activities that counteract its beneficial effects.
-
Solution: Profile the agonist against a panel of other receptors and enzymes to identify potential off-target interactions. Some GPR119 agonists have been suggested to interact with cannabinoid receptors[7].
-
-
Species Differences: The potency and efficacy of GPR119 agonists can differ between species due to variations in the receptor sequence.
-
Solution: Whenever possible, test the compound in a species where it exhibits good potency against the corresponding GPR119 ortholog.
-
Question 4: I am seeing high variability in the blood glucose response of mice during an OGTT. How can I reduce this?
Answer: High variability in in vivo experiments can obscure the true effect of your compound. To improve consistency:
-
Animal Handling: Stress from handling can significantly impact blood glucose levels.
-
Fasting Period: The duration of fasting can affect glucose tolerance.
-
Solution: Standardize the fasting period. While overnight fasting is common, a shorter 6-hour fast during the light phase may be sufficient and less stressful for the animals[2].
-
-
Glucose Administration: The route and method of glucose administration are critical.
-
Solution: Oral gavage is a common method, but it can be stressful and lead to variability. Ensure proper technique to avoid aspiration or esophageal injury. Intraperitoneal (i.p.) injection bypasses the incretin effect and will result in a different glucose excursion profile[10].
-
-
Dose of Glucose: The glucose dose can influence the magnitude of the glycemic response.
-
Solution: A standard dose of 1-2 g/kg of body weight is typically used. Ensure accurate dosing based on individual animal weights[10].
-
Data Presentation
The following table summarizes the relationship between calculated lipophilicity (cLogP) and potency (EC50) for a selection of GPR119 agonists. This data highlights the general trend where increased lipophilicity can contribute to higher potency, but a careful balance is required to maintain favorable physicochemical properties.
| Compound | cLogP | Human GPR119 EC50 (nM) | Mouse GPR119 EC50 (nM) | Reference |
| 1 | 3.8 | 3.3 | 4.8 | [2] |
| 2 | 2.2 | 8.7 | 11 | [2] |
| 3 | 3.5 | 1.7 | 1.5 | [2] |
| 4 | 2.2 | 0.8 | 0.8 | [2] |
| 16a | - | 40 | - | [11] |
| 16b | - | 34 | - | [11] |
| 21b | 3.45 | 3.8 | - | [11] |
| 28 | 2.4 | 0.9 | 1.3 | [2][5] |
| 35 | - | 4.9 | - | [8] |
| 37 | - | 8.8 | - | [8] |
| AR231453 | - | 4.7 | - | [12] |
| GSK1292263 | - | pEC50: 6.9 | - | [13] |
| ZB-16 | - | 7.3-9.7 | - | [14] |
Note: cLogP and EC50 values are sourced from the provided references. A direct comparison between all compounds may not be possible due to variations in experimental conditions between studies.
Experimental Protocols
cAMP Accumulation Assay
This protocol describes a common method for measuring the increase in intracellular cyclic adenosine monophosphate (cAMP) in response to GPR119 agonist stimulation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Assay buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).
-
GPR119 agonist test compounds.
-
Positive control (e.g., 10 µM Forskolin).
-
Vehicle control (e.g., DMSO).
-
cAMP detection kit (e.g., HTRF®, FRET, or luminescence-based).
-
384-well microplates.
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells per well).
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonist in assay buffer. Also, prepare solutions of the positive and vehicle controls.
-
Agonist Stimulation: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit[12][15].
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration. Calculate the EC50 value using a suitable nonlinear regression model.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol outlines the procedure for assessing the effect of a GPR119 agonist on glucose tolerance in mice.
Materials:
-
Male C57BL/6J mice (or other appropriate strain).
-
GPR119 agonist test compound.
-
Vehicle control.
-
Glucose solution (e.g., 20% w/v in sterile water).
-
Glucometer and test strips.
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillary tubes).
Procedure:
-
Acclimation and Fasting: Acclimate mice to handling and the experimental procedures. Fast the mice for 6-16 hours (a 6-hour fast during the light cycle is often sufficient and less stressful) with free access to water[2].
-
Baseline Blood Glucose: At time t = -30 minutes, administer the GPR119 agonist or vehicle via oral gavage. At time t = 0, obtain a baseline blood sample from the tail vein and measure the blood glucose level.
-
Glucose Administration: Immediately after the baseline blood draw, administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage[16].
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels[16].
-
Data Analysis: Plot the mean blood glucose concentration at each time point for the treated and vehicle groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the agonist on glucose tolerance.
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade initiated by agonist binding.
Experimental Workflow for GPR119 Agonist Evaluation
Caption: A typical experimental workflow for the evaluation of GPR119 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Potential Metabolic and Behavioural Roles of the Putative Endo- cannabinoid Receptors GPR18, GPR55 and GPR119 in Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 16. mmpc.org [mmpc.org]
Technical Support Center: GPR119 Agonist Clinical & Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the research and development of GPR119 agonists.
Frequently Asked Questions (FAQs)
Q1: Why have many GPR119 agonists shown disappointing efficacy in human clinical trials despite promising preclinical data in rodents?
A1: The translation of robust glucose-lowering effects from rodent models to human trials has been a primary challenge.[1][2] Several factors contribute to this discrepancy:
-
Species Differences: There are significant pharmacological differences between the human and rodent GPR119 receptors. Small structural changes in agonists can lead to markedly different effects between species, even with similar receptor binding affinity.[3][4]
-
Modest Hypoglycemic Effect: The glucose-lowering effect of GPR119 activation in humans appears to be modest.[5] Some synthetic agonists rely on indirect effects via GLP-1 secretion, which may not be potent enough to produce robust clinical outcomes.[5]
-
Receptor Desensitization: Chronic stimulation of the GPR119 receptor may lead to desensitization and internalization, reducing the long-term efficacy of the agonist. This could explain why some compounds show initial effects that wane over time.[6]
-
Incretin Dependence: The glucoregulatory effects of GPR119 agonists may be more dependent on incretin secretion in humans than direct β-cell stimulation. Clinical studies have shown only modest increases in gut hormones.[7]
Q2: What is the rationale for combining GPR119 agonists with other antidiabetic drugs?
A2: Given the modest efficacy of GPR119 agonists as monotherapy, combination therapy is a key area of investigation.[2][5] The primary strategy involves pairing them with a dipeptidyl peptidase-4 (DPP-4) inhibitor.
-
Mechanism: GPR119 agonists stimulate the release of incretin hormones like GLP-1.[8] DPP-4 inhibitors prevent the rapid degradation of GLP-1, thereby prolonging its action.[8][9]
-
Synergistic Effects: This combination has been shown to synergistically increase active GLP-1 levels, improve glucose clearance, and even stimulate β-cell regeneration in preclinical models.[5][8] Dual-target compounds that both inhibit DPP-4 and activate GPR119 are also being developed.[10]
Q3: Are GPR119 agonists generally considered safe and well-tolerated?
A3: Yes, clinical trials have generally shown that GPR119 agonists are safe and well-tolerated.
-
Low Risk of Hypoglycemia: A key advantage is the low risk of hypoglycemia, as the mechanism of action is glucose-dependent.[6][11] Insulin secretion is promoted primarily in the presence of elevated glucose levels.[6]
-
Adverse Events: Most adverse events reported have been mild. For instance, in a study of DS-8500a, all doses were well-tolerated, though two cases of clinically relevant hypoglycemia were noted in one of the treatment groups.[12][13] The agonist JNJ-38431055 was also well-tolerated and not associated with hypoglycemia.[14][15]
Clinical Trial Data Summary
The efficacy of GPR119 agonists in clinical trials has been modest. The following tables summarize key quantitative data from studies on various agonists.
Table 1: Efficacy of DS-8500a in Patients with Type 2 Diabetes (12-Week Study)
| Parameter | Placebo | DS-8500a (25 mg) | DS-8500a (50 mg) | DS-8500a (75 mg) | Sitagliptin (50 mg) |
| Change in HbA1c from Baseline (%) | - | -0.23 | -0.37 | -0.44 | Not specified, but greater effect than DS-8500a |
| p-value vs. Placebo | - | 0.0173 | 0.0001 | < 0.0001 | - |
| Change in Fasting Plasma Glucose (FPG) | - | NS | Significant Reduction | Significant Reduction | Not specified |
| Change in 2-hr Postprandial Glucose (2hr-PPG) | - | NS | Significant Reduction | Significant Reduction | Not specified |
| NS: Not Significant | |||||
| Source: Data from a randomized, double-blind, placebo-controlled study in Japanese patients with T2DM.[1][12][13] |
Table 2: Efficacy of DA-1241 in Patients with Type 2 Diabetes (8-Week Study)
| Parameter | Placebo | DA-1241 (25 mg) | DA-1241 (50 mg) | DA-1241 (100 mg) | Sitagliptin (100 mg) |
| Change in Post-Meal Glucose iAUE from Baseline (%) | +10.5 | +6.3 | -2.0 | -13.8 | -9.0 |
| iAUE: incremental Area Under the Effect curve from 0-4 hours | |||||
| Source: Data from a Phase 1b proof-of-concept study in the United States.[11] |
Table 3: Safety & Tolerability Overview of Selected GPR119 Agonists
| Agonist | Key Safety & Tolerability Findings | Reference |
| DS-8500a | All doses were well-tolerated. Two cases of clinically relevant drug-related hypoglycemia occurred in the 50 mg group. | [13] |
| JNJ-38431055 | Was well-tolerated and not associated with hypoglycemia in single and multiple-dose studies. | [14][15] |
| DA-1241 | Favorable safety, tolerability, and pharmacokinetic profile confirmed in a Phase 1b study in healthy volunteers. No serious adverse events were reported. | [16] |
Troubleshooting Experimental Issues
This guide addresses specific problems that may be encountered during in vitro and in vivo experiments with GPR119 agonists.
Problem 1: Low or No cAMP Response in GPR119-Expressing Cells
Possible Causes & Troubleshooting Steps:
-
Cell Line Integrity:
-
Question: Has the expression of GPR119 in your stable cell line (e.g., HEK293) been verified recently?
-
Action: Confirm GPR119 expression via qPCR or Western blot. Passage number can affect receptor expression; use cells from a low-passage, validated stock.
-
-
Compound Potency/Solubility:
-
Question: Is the agonist dissolving properly in the assay buffer?
-
Action: Check the solubility of your compound. The assay should tolerate up to 1% DMSO without significant signal loss.[17] Ensure your stock solution is fully dissolved before diluting into the assay medium.
-
-
Assay Conditions:
-
Question: Are you using a phosphodiesterase (PDE) inhibitor?
-
Action: GPR119 is a Gs-coupled receptor that increases cAMP.[18] This signal can be rapidly degraded by PDEs. Include a PDE inhibitor like IBMX (0.1 mM is common) in your assay buffer to prevent cAMP degradation.[19]
-
Question: Is the agonist incubation time optimized?
-
Action: A typical incubation time is 30 minutes.[17][19] If you see no response, consider a time-course experiment (e.g., 15, 30, 60 minutes) to determine the optimal stimulation time.
-
-
Receptor Desensitization:
-
Question: Have the cells been pre-exposed to other agonists?
-
Action: Pre-stimulation can desensitize the receptors.[20] Ensure cells are properly washed and incubated in serum-free media prior to the experiment to return them to a basal state.
-
Problem 2: No Increase in GLP-1 Secretion from NCI-H716 Cells
Possible Causes & Troubleshooting Steps:
-
Cell Culture Conditions:
-
Question: Are the NCI-H716 cells properly differentiated?
-
Action: These cells require specific culture conditions to differentiate into L-cell-like, GLP-1 secreting cells. Ensure they have reached confluence and have been cultured for the appropriate time post-seeding (e.g., 2 days) before the experiment.[21]
-
-
Agonist Effect:
-
Question: Is the GPR119 agonist effect glucose-dependent in your assay?
-
Action: While GPR119-mediated insulin secretion is glucose-dependent, some studies show that GPR119-mediated GLP-1 secretion can be glucose-independent.[22] Test your agonist in both low and high glucose conditions to characterize its effect.
-
-
Sample Collection and Processing:
-
Question: Are you preventing GLP-1 degradation after secretion?
-
Action: GLP-1 is rapidly degraded. Immediately after collecting the supernatant, add a DPP-4 inhibitor. Alternatively, acidify the sample (e.g., to a final concentration of 0.1% TFA) to stop protease activity before measurement.[23]
-
-
Measurement Assay:
-
Question: Is your ELISA/RIA kit sensitive enough and measuring the correct form of GLP-1?
-
Action: Ensure your assay kit can detect the expected concentrations of GLP-1 secreted from your cells. Basal release from NCI-H716 cells can be around 4% of total cellular content over 2 hours.[24] Also, confirm whether you are measuring active GLP-1 (7-36) or total GLP-1.
-
Key Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is for measuring intracellular cAMP increase in response to a GPR119 agonist using a stable HEK293 cell line expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
GPR119 Agonist (e.g., AR231453).
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 96-well or 384-well plate and culture overnight.
-
Cell Preparation: Aspirate the culture medium. Wash the cells once with Assay Buffer.
-
PDE Inhibition: Add Assay Buffer containing a PDE inhibitor (e.g., 0.1 mM IBMX) to the cells.[19]
-
Compound Addition: Add the GPR119 agonist at various concentrations (prepare serial dilutions). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 30 minutes at room temperature or 37°C.[19]
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit (e.g., cAMP-Glo™).[25]
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration. Calculate the EC50 value using a nonlinear regression model (sigmoidal dose-response).[18]
Protocol 2: GLP-1 Secretion Assay
This protocol measures GLP-1 secretion from the human enteroendocrine NCI-H716 cell line.
Materials:
-
NCI-H716 cells.
-
Assay Buffer (e.g., serum-free DMEM with 0.2% BSA).[21]
-
GPR119 Agonist.
-
Positive Control (e.g., phorbol-12-myristate-13-acetate, PMA).[26]
-
DPP-4 Inhibitor or Trifluoroacetic Acid (TFA).
-
GLP-1 ELISA kit.
Procedure:
-
Cell Seeding & Differentiation: Seed NCI-H716 cells in a 96-well plate. Allow them to differentiate for at least 2 days after reaching confluence.[21]
-
Pre-incubation: Wash cells gently with Assay Buffer. Pre-incubate for 1-2 hours at 37°C to allow cells to reach a basal secretion state.
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh Assay Buffer containing your GPR119 agonist at different concentrations, a vehicle control, and a positive control.
-
Incubation: Incubate the plate for 2 hours at 37°C.[23][24][26]
-
Supernatant Collection: Carefully collect the supernatant. To prevent peptide degradation, immediately add a DPP-4 inhibitor or acidify with TFA to a final concentration of 0.1%.[23] Centrifuge at low speed (e.g., 1,000 x g for 5 min) to pellet any detached cells.[23]
-
Measurement: Measure the GLP-1 concentration in the supernatant using a validated GLP-1 ELISA kit.
-
Data Normalization (Optional): Lyse the cells remaining in the plate to measure total protein or total intracellular GLP-1 content. Secretion can be expressed as a percentage of total content or normalized to total protein.[21]
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of insulin secretion by a GPR119 agonist in pancreatic MIN6 cells or isolated islets.
Materials:
-
MIN6 cells or isolated mouse/human islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
-
Glucose solutions (low: 2.8 mM; high: 16.8 mM in KRBH).[18]
-
GPR119 Agonist.
-
Insulin ELISA kit.
Procedure:
-
Cell Seeding: Seed MIN6 cells in a 96-well plate and culture for 2 days.[18] For islets, allow them to recover in culture for at least 2 days after isolation.[27]
-
Pre-incubation (Starvation): Wash cells twice with KRBH buffer. Pre-incubate in KRBH with low glucose (2.8 mM) for 1 hour at 37°C to establish a basal insulin secretion rate.[18]
-
Stimulation: Aspirate the pre-incubation buffer. Add KRBH buffer containing either low (2.8 mM) or high (16.8 mM) glucose, with or without the GPR119 agonist at various concentrations.
-
Incubation: Incubate the plate for 1 hour at 37°C.[18]
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Measurement: Determine the insulin concentration using an insulin ELISA kit according to the manufacturer's protocol.[18]
-
Data Analysis: Plot the insulin concentration against the agonist concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational restriction in a series of GPR119 agonists: differences in pharmacology between mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. drc.bmj.com [drc.bmj.com]
- 7. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual targeting of GPR119 and DPP-4 improves T2DM treatment | BioWorld [bioworld.com]
- 10. The dual DPP4 inhibitor and GPR119 agonist HBK001 regulates glycemic control and beta cell function ex and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-Class GPR119 Agonist of Dong-A ST, DA-1241 Improved Glucose Control in Patients With Type 2 Diabetes in US Phase 1b Study - BioSpace [biospace.com]
- 12. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 26. researchgate.net [researchgate.net]
- 27. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]
Navigating the Challenges of GPR119 Agonist Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel oral therapies for type 2 diabetes (T2D) led to significant interest in G protein-coupled receptor 119 (GPR119) agonists. Preclinical studies painted a promising picture of a dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells. However, the translation of these promising preclinical findings into clinical success has been challenging, with numerous GPR119 agonists being discontinued during development.
This technical support center provides a comprehensive overview of the potential reasons for these discontinuations, supported by clinical trial data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the complexities surrounding GPR119-targeted drug development.
Frequently Asked Questions (FAQs)
Q1: What were the primary reasons for the discontinuation of most GPR119 agonists in clinical trials?
A1: The primary reason for the discontinuation of most GPR119 agonists was a lack of robust efficacy in clinical trials.[1][2] While preclinical animal models showed significant improvements in glucose homeostasis, these effects did not translate effectively to human subjects with type 2 diabetes.[1] Many compounds failed to show a clinically meaningful reduction in key glycemic markers such as HbA1c and fasting plasma glucose (FPG) and were often outperformed by existing therapies like DPP-4 inhibitors.[3]
Q2: Did GPR119 agonists show any effect on incretin hormone secretion in humans?
A2: Yes, some GPR119 agonists demonstrated the ability to increase the secretion of incretin hormones. For instance, single doses of JNJ-38431055 were shown to increase post-meal plasma concentrations of GLP-1 and glucose-dependent insulinotropic peptide (GIP).[4] However, this increase in incretins did not always translate into significant improvements in glucose control.[5]
Q3: Were there significant safety concerns or adverse events associated with GPR119 agonists?
A3: Generally, the discontinued GPR119 agonists were reported to be well-tolerated in clinical trials.[3][5][6] For example, DS-8500a was well-tolerated with no serious adverse events or treatment discontinuations due to adverse events reported in a 4-week study.[3] Similarly, JNJ-38431055 was not associated with hypoglycemia.[4][5] The primary reason for discontinuation was related to efficacy rather than safety.
Q4: Did GPR119 agonists have a beneficial effect on body weight?
A4: The effect on body weight appears to be minimal. For instance, studies with DS-8500a showed no significant changes in body weight.[7] Preclinical data suggested a potential for body weight reduction, but this was not consistently observed in clinical trials.[8][9]
Q5: What is the current perspective on the future of GPR119 agonists?
A5: The future of GPR119 agonists may lie in combination therapies.[1] Co-administration with other antidiabetic agents, such as DPP-4 inhibitors, could potentially amplify their modest effects on incretin secretion and glycemic control. Additionally, the development of gut-restricted GPR119 agonists is being explored as a strategy to locally stimulate incretin secretion while minimizing systemic exposure and potential off-target effects.[10]
Troubleshooting Experimental Challenges
Issue 1: Inconsistent or weak cAMP response to a GPR119 agonist in our cell-based assay.
-
Potential Cause 1: Low GPR119 expression in the cell line.
-
Troubleshooting Step: Verify GPR119 expression levels in your chosen cell line (e.g., HEK293, CHO) via qPCR or Western blot. Consider using a cell line with confirmed high expression of the receptor.
-
-
Potential Cause 2: Compound solubility issues.
-
Troubleshooting Step: Ensure your GPR119 agonist is fully dissolved in the assay buffer. Test different concentrations of a solubilizing agent like DMSO, ensuring the final concentration does not exceed a level that affects cell viability or assay performance (typically <1%).
-
-
Potential Cause 3: Receptor desensitization.
-
Troubleshooting Step: Prolonged exposure to agonists can lead to receptor desensitization. Optimize the incubation time with the agonist. A shorter incubation period (e.g., 15-30 minutes) might be sufficient to capture the peak cAMP response.
-
Issue 2: Our GPR119 agonist stimulates GLP-1 secretion in vitro, but shows poor efficacy in animal models.
-
Potential Cause 1: Poor pharmacokinetic properties.
-
Troubleshooting Step: Conduct pharmacokinetic studies to assess the oral bioavailability, plasma exposure, and half-life of your compound. Poor absorption or rapid metabolism can lead to insufficient target engagement in vivo. Some GPR119 agonists have been reported to have poor systemic bioavailability.[10]
-
-
Potential Cause 2: Species differences in GPR119 pharmacology.
-
Troubleshooting Step: Evaluate the potency of your agonist on the GPR119 ortholog of the animal model you are using. There can be differences in receptor pharmacology between species that may affect in vivo efficacy.
-
-
Potential Cause 3: Indirect mechanism of action.
-
Troubleshooting Step: The glucose-lowering effect of GPR119 agonists is largely indirect, mediated by incretin secretion. The physiological state of the enteroendocrine L-cells in your animal model can influence the response. Consider co-administration with a DPP-4 inhibitor to enhance the effects of the secreted GLP-1.
-
Quantitative Data from Discontinued GPR119 Agonist Clinical Trials
The following tables summarize the clinical trial data for several discontinued GPR119 agonists, providing a quantitative basis for understanding their limited efficacy.
Table 1: Glycemic and Body Weight Changes with Discontinued GPR119 Agonists
| Compound | Dose | Treatment Duration | Change in HbA1c (from baseline) | Change in Fasting Plasma Glucose (from baseline) | Change in Body Weight (from baseline) | Reference |
| DS-8500a | 25 mg | 12 weeks | -0.23% (vs. placebo) | -11.0 mg/dL (vs. placebo) | Not specified | [3] |
| 50 mg | 12 weeks | -0.37% (vs. placebo) | -16.2 mg/dL (vs. placebo) | Not specified | [3] | |
| 75 mg | 12 weeks | -0.44% (vs. placebo) | -21.4 mg/dL (vs. placebo) | No significant change | [3][7] | |
| JNJ-38431055 | 500 mg | 14 days | Not reported | No significant change in 24-h weighted mean glucose | Not specified | [5][11] |
Table 2: Safety and Tolerability of Discontinued GPR119 Agonists
| Compound | Key Adverse Events | Hypoglycemia | Reference |
| DS-8500a | Generally well-tolerated. Two cases of clinically relevant drug-related hypoglycemia in the 50 mg group. | Low risk | [3] |
| JNJ-38431055 | Well-tolerated. | Not associated with hypoglycemia. | [4][5] |
Key Experimental Protocols
1. cAMP Accumulation Assay
This protocol is designed to measure the intracellular cyclic adenosine monophosphate (cAMP) levels in response to GPR119 activation.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in a suitable medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonist in an assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Also, prepare solutions of a positive control (e.g., forskolin) and a vehicle control (e.g., DMSO).
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration. Calculate the EC50 value using a non-linear regression model.
2. GLP-1 Secretion Assay
This protocol measures the secretion of glucagon-like peptide-1 (GLP-1) from an enteroendocrine cell line (e.g., GLUTag or NCI-H716) in response to a GPR119 agonist.
-
Cell Culture: Culture GLUTag cells in a suitable medium.
-
Cell Seeding: Seed the cells into a 96-well plate and incubate until they form a confluent monolayer.
-
Assay Procedure:
-
Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBB).
-
Pre-incubate the cells in KRBB for 30 minutes at 37°C.
-
Replace the pre-incubation buffer with KRBB containing the GPR119 agonist at various concentrations, a positive control (e.g., forskolin), and a vehicle control.
-
Incubate the plate at 37°C for 2 hours.
-
Collect the supernatant from each well.
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis: Plot the GLP-1 concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Visualizing the Challenges
The following diagrams illustrate the key pathways and logical relationships central to understanding the discontinuation of GPR119 agonists.
Caption: GPR119 Signaling Pathway.
References
- 1. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 10. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in KRAS G12C Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with KRAS G12C inhibitors.
FAQs: Quick Solutions to Common Problems
Q1: What is the mechanism of action for KRAS G12C inhibitors?
A1: KRAS G12C inhibitors are allele-specific, covalent inhibitors that selectively target the cysteine residue of the mutated KRAS G12C protein. By binding to this mutant cysteine, the inhibitor locks the KRAS protein in an inactive, GDP-bound state. This action prevents the subsequent activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2][3]
Q2: What are the expected downstream effects of successful KRAS G12C inhibition?
A2: Successful inhibition of KRAS G12C should lead to a significant reduction in the phosphorylation of downstream effector proteins. Key markers to assess include decreased phosphorylation of MEK and ERK in the MAPK pathway, and reduced phosphorylation of AKT and mTOR in the PI3K/AKT pathway.[1] Ultimately, these changes should result in decreased cell proliferation and potentially induce apoptosis.
Q3: Why am I observing variable or inconsistent results between experiments?
A3: Inconsistent results with KRAS G12C inhibitors can stem from several factors:
-
Cell Line Heterogeneity: Different cancer cell lines with the KRAS G12C mutation can show varied levels of dependency on the KRAS signaling pathway.[1]
-
Experimental Conditions: Minor variations in cell culture conditions, inhibitor concentration, or treatment duration can significantly impact outcomes.[1]
-
Inhibitor Stability: Ensure proper storage and handling of the inhibitor to maintain its potency. Prepare fresh working solutions for each experiment to avoid degradation.[1]
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms within the cell population.[1]
Q4: What are the known mechanisms of resistance to KRAS G12C inhibitors?
A4: Resistance to KRAS G12C inhibitors can be intrinsic (pre-existing) or acquired (developed during treatment). Key mechanisms include:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[4][5]
-
Bypass Pathways: Activation of alternative signaling pathways, such as the receptor tyrosine kinase (RTK) pathway, can compensate for the inhibition of KRAS.[3][6] This can include amplification of MET or activating mutations in NRAS, BRAF, MAP2K1, and RET.[4]
-
Gene Amplification: Increased copies of the mutated KRAS G12C gene can overwhelm the inhibitor.[7]
-
Histologic Transformation: In some cases, the cancer cells can change their type, for example, from adenocarcinoma to squamous cell carcinoma, rendering the targeted therapy less effective.[4][5]
Troubleshooting Guide
This guide addresses common unexpected outcomes in KRAS G12C inhibitor experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| No or minimal reduction in cell viability/proliferation | Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. A broad range of concentrations (e.g., 1 nM to 10 µM) is recommended to start.[1] |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal inhibition.[1] | |
| Cell line is not dependent on the KRAS G12C pathway. | Confirm the KRAS G12C mutation status of your cell line. Investigate the presence of parallel survival pathways (e.g., PI3K/AKT) and consider combination therapies.[1] | |
| Initial positive response followed by a return to proliferation (Acquired Resistance) | Development of secondary KRAS mutations. | Sequence the KRAS gene in resistant cells to identify new mutations. Some new mutations may confer sensitivity to different KRAS inhibitors.[5] |
| Activation of bypass signaling pathways. | Perform phospho-protein arrays or western blots for key nodes in alternative pathways (e.g., p-EGFR, p-MET, p-AKT). Consider co-treatment with inhibitors of the identified active pathway (e.g., EGFR or SHP2 inhibitors).[6] | |
| Amplification of the KRAS G12C allele. | Use qPCR or FISH to assess the copy number of the KRAS gene in resistant clones.[7] | |
| Off-target effects observed | The inhibitor may be binding to other proteins. | Review the inhibitor's selectivity profile. Reduce the inhibitor concentration to the lowest effective dose. Use a structurally different KRAS G12C inhibitor as a control. |
| Unintended biological response. | Off-target effects can sometimes be beneficial or lead to unexpected toxicities.[8] It is crucial to characterize these effects to understand the full biological impact of the compound. |
Experimental Protocols
1. Dose-Response Curve for Cell Viability
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor.
-
Methodology:
-
Seed KRAS G12C mutant cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of the KRAS G12C inhibitor (e.g., from 10 µM to 1 nM).
-
Treat the cells with the different concentrations of the inhibitor and include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Plot the percentage of viable cells against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50.
-
2. Western Blot for Downstream Signaling
-
Objective: To assess the inhibition of downstream signaling pathways.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the KRAS G12C inhibitor at a concentration around the IC50 for a specific time (e.g., 2, 6, or 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mskcc.org [mskcc.org]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Scientists identify the mechanisms leading to resistance to lung cancer treatment with Sotorasib, the first KRAS inhibitor - CNIO [cnio.es]
- 8. criver.com [criver.com]
Optimizing dosage of MK-8282 in animal studies
Technical Support Center: MK-8282
This technical support center provides guidance for researchers and scientists utilizing this compound in preclinical animal studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). It specifically targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling pathways crucial for cell growth, proliferation, and survival.
Q2: What is the recommended starting dose for in vivo efficacy studies in mice?
A2: For initial efficacy studies in mouse xenograft models, we recommend a starting dose range of 10-25 mg/kg, administered orally (p.o.) once daily. Dose-dependent anti-tumor activity has been observed in this range. Please refer to the dose-response data in Table 1 for more details.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound is a crystalline solid with low aqueous solubility. For oral gavage, we recommend a suspension formulation. A standard vehicle is 0.5% (w/v) methylcellulose in sterile water. See the detailed protocol for formulation preparation below.
Q4: What are the expected pharmacokinetic properties of this compound in mice?
A4: this compound exhibits moderate oral bioavailability in mice. Following a single oral dose of 25 mg/kg, peak plasma concentrations (Cmax) are typically reached within 2-4 hours. The terminal half-life is approximately 8 hours. For detailed pharmacokinetic parameters, please see Table 2.
Q5: Are there any known common side effects or toxicities in animal models?
A5: At doses above 50 mg/kg administered daily, some mice may exhibit mild to moderate weight loss and lethargy. It is crucial to monitor animal health daily, including body weight and general appearance. If significant toxicity is observed, consider dose reduction or a less frequent dosing schedule.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Suboptimal Tumor Growth Inhibition
-
Possible Cause 1: Formulation Issues.
-
Troubleshooting Step: Ensure this compound is homogenously suspended before each administration. Vortex the suspension vigorously. Prepare fresh formulations regularly (e.g., every 3-5 days) to avoid degradation.
-
-
Possible Cause 2: Insufficient Drug Exposure.
-
Troubleshooting Step: Confirm the accuracy of dosing. Consider conducting a pilot pharmacokinetic study to measure plasma levels of this compound in your specific animal model and strain. If exposure is low, a higher dose may be required.
-
-
Possible Cause 3: Tumor Model Resistance.
-
Troubleshooting Step: The tumor model may have intrinsic or acquired resistance to mTOR inhibition. Verify the mTOR pathway is active in your chosen cell line (e.g., via western blot for p-S6K). Consider combination therapies if appropriate.
-
Issue 2: Unexpected Animal Toxicity or Adverse Events
-
Possible Cause 1: Dose is too high for the specific strain or model.
-
Troubleshooting Step: Reduce the dose or switch to an intermittent dosing schedule (e.g., every other day). Monitor animals closely for signs of distress.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Troubleshooting Step: Include a vehicle-only control group to assess the tolerability of the formulation vehicle itself.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting Step: While this compound is highly selective, off-target effects can occur at high concentrations. If toxicity persists at efficacious doses, contact technical support to discuss potential off-target liabilities.
-
Data Presentation
Table 1: Dose-Response of this compound in a Human A549 Lung Cancer Xenograft Model in Mice
| Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Mean Tumor Volume at Day 21 (mm³) | Body Weight Change (%) |
| Vehicle Control | 0% | 1502 ± 185 | +5.2% |
| 10 mg/kg | 45% | 826 ± 112 | +3.1% |
| 25 mg/kg | 78% | 330 ± 68 | -1.5% |
| 50 mg/kg | 92% | 120 ± 45 | -8.7% |
Data are presented as mean ± SEM.
Table 2: Key Pharmacokinetic Parameters of this compound in CD-1 Mice After a Single Oral Dose
| Parameter | 25 mg/kg Oral Dose |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 2.5 |
| AUC (0-24h) (ng*hr/mL) | 9800 |
| t1/2 (hr) | 8.2 |
| Bioavailability (%) | 35% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Materials: this compound powder, 0.5% (w/v) methylcellulose in sterile water (vehicle), sterile conical tubes, vortex mixer, precision balance.
-
Calculation: Determine the total volume of formulation needed. For example, for 10 mice receiving 0.2 mL each, you need at least 2 mL. Prepare a slight overage (e.g., 3 mL).
-
Weighing: Weigh the required amount of this compound powder. For a 25 mg/kg dose in a 25g mouse, the dose is 0.625 mg. If dosing at 10 mL/kg (0.25 mL for a 25g mouse), the concentration needed is 2.5 mg/mL. For 3 mL, you would need 7.5 mg of this compound.
-
Suspension: Add the weighed this compound powder to a sterile conical tube. Add a small amount of the vehicle and vortex to create a paste.
-
Final Volume: Gradually add the remaining vehicle to reach the final desired volume.
-
Homogenization: Vortex the suspension vigorously for at least 2 minutes to ensure a uniform suspension. Store at 4°C for up to 5 days. Vortex thoroughly before each use.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture: Culture human A549 lung cancer cells under standard conditions.
-
Implantation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of female athymic nude mice.
-
Tumor Growth: Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, 10 mg/kg, 25 mg/kg, 50 mg/kg this compound).
-
Dosing: Administer this compound or vehicle daily via oral gavage. Monitor body weight and tumor volume 2-3 times per week.
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size.
-
Data Analysis: At the end of the study, calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizations
Caption: Simplified mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by this compound.
Caption: General experimental workflow for a mouse xenograft efficacy study.
Caption: Troubleshooting decision tree for addressing a lack of in vivo efficacy.
Technical Support Center: Troubleshooting Poor Plasma Exposure of Novel Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and addressing the common challenges associated with poor plasma exposure of novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low plasma exposure after oral administration?
A1: Low plasma exposure, often referred to as poor oral bioavailability, can stem from a variety of factors.[1] These can be broadly categorized into issues related to the compound's physicochemical properties, its interaction with biological systems, and the formulation of the drug product.[2] Key causes include:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1][3]
-
Low permeability: The compound may be unable to efficiently cross the intestinal membrane to enter the bloodstream.[1]
-
High first-pass metabolism: The compound may be extensively metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation.[3][4]
-
Efflux transporter activity: Transporters like P-glycoprotein (P-gp) can actively pump the compound back into the GI tract, limiting its absorption.[5][6][7]
-
Chemical or enzymatic instability: The compound may degrade in the harsh acidic environment of the stomach or be broken down by enzymes in the GI tract.[8][9][10]
-
High plasma protein binding: While not directly affecting absorption, extensive binding to plasma proteins can reduce the concentration of the free, pharmacologically active drug.[11]
Q2: What initial in vitro ADME assays should I perform to investigate poor plasma exposure?
A2: A standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays is crucial for diagnosing the root cause of poor plasma exposure.[12][13] These initial screens help to identify potential liabilities early in the drug discovery process.[12][14] Recommended assays include:
-
Solubility Assays (Kinetic and Thermodynamic): To determine the compound's ability to dissolve in aqueous solutions at various pH levels, mimicking the GI tract.[13][15]
-
Permeability Assays (e.g., Caco-2, PAMPA): To assess the compound's ability to cross a cellular monolayer, predicting its intestinal absorption.[13][16]
-
Metabolic Stability Assays (Microsomes, Hepatocytes): To evaluate the compound's susceptibility to metabolism by liver enzymes.[4][13]
-
Plasma Protein Binding Assays: To determine the extent to which the compound binds to plasma proteins.[17][18]
-
Plasma Stability Assays: To assess the compound's stability in plasma and identify potential degradation.[10][19]
Q3: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: The Caco-2 permeability assay is the primary in vitro tool for identifying P-gp substrates.[16][20] This is achieved by performing a bidirectional assay, measuring the permeability of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[16][21] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that the compound is actively transported out of the cells, likely by P-gp or other efflux transporters like BCRP.[16][20] Co-incubation with a known P-gp inhibitor, such as verapamil, can further confirm this. A significant increase in A-B permeability in the presence of the inhibitor suggests P-gp-mediated efflux.[20]
Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant?
A4: Both kinetic and thermodynamic solubility provide important, but different, insights into a compound's dissolution characteristics.
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (often in DMSO) to an aqueous buffer. It reflects the solubility of a potentially amorphous or metastable form of the compound and is often used in early high-throughput screening.[15]
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. This is a more accurate representation of the compound's solubility under physiological conditions and is critical for later stages of drug development.[15][22]
In the early discovery phase, kinetic solubility is a useful and rapid screen. However, for lead optimization and candidate selection, thermodynamic solubility is the more critical parameter as it better predicts the compound's behavior in vivo.[15]
Q5: My compound has high permeability but still shows low oral bioavailability. What could be the issue?
A5: If a compound demonstrates good permeability in assays like the Caco-2 model but still exhibits poor oral bioavailability, the primary suspects are high first-pass metabolism or poor solubility.[3][4] Even with high permeability, if the compound is rapidly metabolized by enzymes in the intestinal wall or the liver, a significant portion will be eliminated before it can reach the systemic circulation.[4] Alternatively, if the compound has very low solubility, it may not dissolve sufficiently in the gut to be absorbed, regardless of its ability to cross the intestinal membrane once in solution.[3] Further investigation into metabolic stability using liver microsomes or hepatocytes and a thorough assessment of thermodynamic solubility are recommended.
Troubleshooting Guides
This section provides a structured approach to diagnosing and addressing specific issues related to poor plasma exposure.
Issue 1: Low Aqueous Solubility
If your compound exhibits poor solubility in aqueous media, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Quantitative Data Summary: Impact of Formulation on Solubility
The following table summarizes the potential fold-increase in aqueous solubility that can be achieved with different formulation strategies.
| Formulation Strategy | Potential Fold-Increase in Solubility | Key Considerations |
| Salt Formation | 2 - 100x | Requires an ionizable center in the molecule. |
| Amorphous Solid Dispersion | 10 - 1000x | Physical stability of the amorphous form needs to be monitored. |
| Lipid-Based Formulations | 5 - 500x | Dependent on the compound's lipophilicity. |
| Nanoparticle Engineering | 10 - 1000x | Manufacturing complexity and scalability. |
Note: The actual fold-increase is highly compound-dependent.
Issue 2: High In Vitro Clearance (Rapid Metabolism)
If your compound shows high clearance in liver microsome or hepatocyte stability assays, consider the following steps:
Caption: Troubleshooting workflow for high in vitro clearance.
Quantitative Data Summary: Strategies to Reduce Metabolic Clearance
| Strategy | Typical Reduction in Intrinsic Clearance (CLint) | Example Modification |
| Blocking Metabolism | 2 - 20x | Replacing a metabolically labile methyl group with a trifluoromethyl group. |
| Deuteration | 1.5 - 8x | Replacing a hydrogen atom with deuterium at the site of metabolism. |
| Prodrug Approach | Variable (aims to bypass first-pass effect) | Masking a labile functional group that is later cleaved to release the active drug. |
Issue 3: High Efflux Ratio in Caco-2 Assay
If your compound is identified as a substrate for efflux transporters, the following workflow can guide your efforts to overcome this liability:
Caption: Troubleshooting workflow for high efflux ratio.
Quantitative Data Summary: Impact of Physicochemical Properties on Efflux
| Physicochemical Parameter | Target Range to Reduce Efflux | Rationale |
| Polar Surface Area (PSA) | < 75 Ų | Reduces interaction with the polar binding sites of efflux transporters. |
| Number of H-Bond Donors | ≤ 3 | Decreases the likelihood of forming strong hydrogen bonds with the transporter. |
| Lipophilicity (LogP/LogD) | 1 - 3 | A balance is needed; very high lipophilicity can also lead to increased efflux. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in a specific buffer.[15]
Methodology:
-
Add an excess amount of the solid compound to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[23]
-
After incubation, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
The measured concentration represents the thermodynamic solubility of the compound in that buffer.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters.[16][21]
Methodology:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[20]
-
For the A-B permeability assessment, add the test compound to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side.
-
For the B-A permeability assessment, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
Protocol 3: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of a compound by liver enzymes.[4]
Methodology:
-
Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and buffer in a 96-well plate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of compound remaining versus time to determine the rate of metabolism and calculate the in vitro half-life and intrinsic clearance.
References
- 1. Low oral bioavailability: Significance and symbolism [wisdomlib.org]
- 2. Bioavailability - Wikipedia [en.wikipedia.org]
- 3. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Bot Verification [pharmalegacy.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 12. selvita.com [selvita.com]
- 13. criver.com [criver.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 22. solubility experimental methods.pptx [slideshare.net]
- 23. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to MK-8282 and Other GPR119 Agonists for Metabolic Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G-protein-coupled receptor 119 (GPR119) agonist MK-8282 against other notable agonists. This document synthesizes available experimental data to facilitate informed decisions in the pursuit of novel therapeutics for type 2 diabetes and related metabolic disorders.
GPR119 has emerged as a promising therapeutic target due to its role in glucose homeostasis. Expressed predominantly in pancreatic β-cells and intestinal L-cells, its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1] This dual mechanism of action has driven the development of numerous GPR119 agonists. This guide focuses on the preclinical candidate this compound and compares its performance with other key GPR119 agonists based on available in vitro data.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is a key second messenger that promotes insulin and GLP-1 secretion.[1]
Comparative In Vitro Efficacy of GPR119 Agonists
The primary measure of a GPR119 agonist's in vitro potency is its half-maximal effective concentration (EC50) in a cyclic AMP (cAMP) accumulation assay. This assay quantifies the concentration of an agonist required to elicit 50% of its maximal effect in cells engineered to express GPR119. A lower EC50 value indicates higher potency.
| Agonist | Cell Line | EC50 (nM) | Reference |
| This compound | Not Specified | Potent (exact value not published) | [2] |
| AR231453 | HEK293 (human GPR119) | 4.7 | [3] |
| AR231453 | Not Specified | 0.68 | [3] |
| AS1669058 | Not Specified | 110 | [1] |
| AS1269574 | Not Specified | 2500 | [1] |
Note: Direct comparison of EC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Key Experimental Protocols
To ensure reproducibility and accurate comparison of experimental findings, detailed methodologies for the key assays are crucial.
cAMP Accumulation Assay (HTRF)
This assay is a common method to determine the potency of GPR119 agonists.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 384-well plates at an appropriate density.
-
Compound Preparation: Serial dilutions of the test GPR119 agonists are prepared.
-
Compound Addition: The diluted agonists are added to the cells.
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Reagent Addition: Cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (cAMP-d2 and anti-cAMP cryptate) are added.
-
Signal Measurement: After another incubation period, the fluorescence is measured on a compatible plate reader.
-
Data Analysis: A dose-response curve is generated by plotting the HTRF signal against the agonist concentration, from which the EC50 value is calculated.[3]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional consequence of GPR119 activation in a more physiologically relevant context.
Protocol:
-
Cell Culture: An insulin-secreting cell line, such as MIN6, is cultured to confluence in 96-well plates.
-
Pre-incubation: Cells are washed and pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Stimulation: The pre-incubation buffer is replaced with buffers containing low or high glucose concentrations (e.g., 16.7 mM) with or without various concentrations of the GPR119 agonist.
-
Incubation: The plate is incubated for a defined period (e.g., 1 hour) at 37°C.
-
Supernatant Collection: The supernatant from each well is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using a suitable method, such as an ELISA kit.
-
Data Analysis: The insulin secretion at high glucose concentrations is plotted against the agonist concentration to determine the potentiation of glucose-stimulated insulin release.[3]
Summary and Future Directions
This compound has been identified as a potent GPR119 agonist with promising in vivo efficacy.[2] However, a comprehensive understanding of its in vitro profile in direct comparison to other clinical and preclinical GPR119 agonists requires further publicly available data. The lack of a standardized set of assays and reporting standards across different research groups makes direct comparisons challenging.
For researchers in the field, utilizing standardized and well-described experimental protocols, such as those outlined above, is critical for generating high-quality, comparable data. Future research should aim to include head-to-head comparisons of emerging GPR119 agonists like this compound with established tool compounds such as AR231453. This will enable a more accurate assessment of their relative potencies and potential as therapeutic agents for type 2 diabetes and other metabolic diseases. Despite the challenges in clinical development, the exploration of GPR119 agonists continues to be an active area of research.[4]
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-8282 and Discontinued GPR119 Agonists for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 119 (GPR119) has been a promising target for the treatment of type 2 diabetes due to its dual mechanism of stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal L-cells. While numerous GPR119 agonists have entered clinical trials, many have been discontinued for various reasons. This guide provides a comparative overview of the preclinical data for MK-8282, a potent GPR119 agonist, and several discontinued GPR119 agonists, including AR231453, MBX-2982, DS-8500a, and GSK1292263.
Quantitative Data Comparison
The following tables summarize the in vitro potency and pharmacokinetic profiles of this compound and the selected discontinued GPR119 agonists.
Table 1: In Vitro Potency (cAMP Assay)
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | Not Specified | 3 | [1] |
| AR231453 | HEK293 (human GPR119) | 4.7 - 9 | [2][3] |
| MBX-2982 | CHO (human GPR119) | 3.9 | [2][4] |
| DS-8500a | CHO-K1 (human GPR119) | 51.5 | [5][6] |
| GSK1292263 | In vitro reporter assay (human GPR119) | ~158 (pEC50 = 6.8) | [7] |
Table 2: Pharmacokinetic Profiles
| Compound | Species | Oral Bioavailability (%) | Half-Life (t½) | Reference |
| This compound | Rat, Monkey, Dog | >35% | 4-6 h | [1] |
| AR231453 | Rat | Good | Not Specified | [2] |
| MBX-2982 | Rat | 35.2% (suspension), 98.2% (solution) | ~14 h (human) | [2][8] |
| DS-8500a | Healthy Japanese Males | Not Specified | 12.2 - 12.9 h | [9][10] |
| GSK1292263 | Not Specified | Orally available | Not Specified | [11] |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to improved glucose homeostasis. The diagram below illustrates this pathway.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay is designed to measure the potency of a GPR119 agonist by quantifying the increase in intracellular cyclic adenosine monophosphate (cAMP) in response to receptor activation.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GPR119 receptor are cultured in appropriate media.
-
Cells are harvested and seeded into 384-well plates at a predetermined density and incubated overnight.
2. Compound Preparation and Addition:
-
Test compounds (e.g., this compound) and a reference agonist are serially diluted in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The diluted compounds are added to the cells.
3. Incubation and Lysis:
-
The plates are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for GPR119 activation and cAMP production.
-
Following incubation, cells are lysed to release intracellular cAMP.
4. cAMP Detection:
-
The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based kit.
5. Data Analysis:
-
A dose-response curve is generated by plotting the cAMP signal against the logarithm of the compound concentration.
-
The EC50 value, representing the concentration at which the compound elicits 50% of its maximal effect, is calculated using a non-linear regression model.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to evaluate the effect of a compound on glucose metabolism in animal models.
1. Animal Acclimatization and Fasting:
-
Male C57BL/6 mice or Sprague-Dawley rats are acclimatized to the housing conditions.
-
Prior to the test, animals are fasted overnight (approximately 16 hours) with free access to water.[12]
2. Compound Administration:
-
The test compound (e.g., this compound) or vehicle is administered orally via gavage at a predetermined dose.[13]
3. Baseline Blood Glucose Measurement:
-
After a specific time post-compound administration (e.g., 30 minutes), a baseline blood sample is collected from the tail vein to measure the initial blood glucose level (t=0).[13][14]
4. Glucose Challenge:
-
A glucose solution (e.g., 2 g/kg body weight) is administered orally or via intraperitoneal injection.[12][14]
5. Blood Glucose Monitoring:
-
Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[14]
-
Blood glucose levels are measured using a glucometer.
6. Data Analysis:
-
The area under the curve (AUC) for blood glucose levels over the time course is calculated for both the treated and vehicle groups.
-
The percentage reduction in glucose excursion in the treated group compared to the vehicle group is determined to assess the compound's efficacy.
Discussion
The data presented highlight the high in vitro potency of this compound, with an EC50 of 3 nM, which is comparable to or more potent than the discontinued GPR119 agonists AR231453 and MBX-2982, and significantly more potent than DS-8500a and GSK1292263.[1][2][3][4][5][6][7] Furthermore, preclinical data for this compound suggests a favorable pharmacokinetic profile with good oral bioavailability across multiple species.[1]
The discontinuation of several GPR119 agonists from clinical development underscores the challenges in translating preclinical efficacy to clinical benefit in type 2 diabetes. While the precise reasons for the discontinuation of each compound are not always publicly disclosed, factors may include insufficient efficacy, adverse effects, or unfavorable pharmacokinetic properties in humans. This comparative guide provides a valuable resource for researchers in the field to understand the landscape of GPR119 agonism and to inform the design and development of future therapeutic candidates.
References
- 1. This compound|Potent GPR119 Agonist|For Research Use [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 9. Safety and Pharmacokinetics of DS-8500a, a Novel GPR119 Agonist, After Multiple Oral Doses in Healthy Japanese Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 13. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Glucose Tolerance Test in Mouse [protocols.io]
A Comparative Analysis of MK-8282 and DPP-IV Inhibitors for Type 2 Diabetes Mellitus
A Head-to-Head Look at a Novel GPR119 Agonist and an Established Therapeutic Class
In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the quest for novel mechanisms of action that offer improved glycemic control and favorable side effect profiles is ongoing. This guide provides a detailed comparison of MK-8282, a G-protein coupled receptor 119 (GPR119) agonist that has undergone preclinical and early clinical development, and the well-established class of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, available efficacy data, and the experimental protocols underpinning the findings.
Executive Summary
This compound, a potent GPR119 agonist, showed promise in preclinical studies by enhancing glucose-dependent insulin secretion and improving glucose tolerance in animal models.[1][2] GPR119 activation leads to increased intracellular cyclic AMP (cAMP), which in turn stimulates the release of insulin from pancreatic β-cells and incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) from the gut.[1][3][4][5] While this compound entered Phase II clinical trials, publicly available efficacy and safety data from these human studies are limited.[1]
In contrast, DPP-IV inhibitors, also known as gliptins, are a widely prescribed class of oral antihyperglycemic agents for T2DM.[6] Their mechanism involves inhibiting the DPP-IV enzyme, which is responsible for the rapid degradation of incretin hormones.[6] By preserving active GLP-1 and GIP levels, DPP-IV inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, ultimately lowering blood glucose levels.[6] This class includes well-studied drugs such as sitagliptin, linagliptin, saxagliptin, and alogliptin, with extensive clinical trial data supporting their efficacy and safety.
Mechanism of Action
The fundamental difference between this compound and DPP-IV inhibitors lies in their primary molecular targets and subsequent signaling pathways.
This compound: A GPR119 Agonist
This compound directly activates GPR119, a Gs-coupled receptor predominantly expressed on pancreatic β-cells and enteroendocrine L-cells. This activation initiates a signaling cascade that promotes insulin and incretin secretion.
DPP-IV Inhibitors: Incretin Enhancement
DPP-IV inhibitors act by preventing the breakdown of endogenous incretin hormones, thereby prolonging their glucose-lowering effects.
Efficacy Data Comparison
A direct comparison of the clinical efficacy of this compound and DPP-IV inhibitors is challenging due to the limited availability of human trial data for this compound. The following tables summarize the available preclinical data for this compound and the established clinical efficacy of DPP-IV inhibitors.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Parameter | Animal Model | Dosage | Key Findings | Reference |
| Oral Glucose Tolerance Test (oGTT) | Lean C57Bl/6 Mice | 0.03 - 30 mg/kg | Dose-dependent reduction in glucose excursion. At doses above 1 mg/kg, glucose excursion was reduced by ~50%. | [7] |
| Glucose Lowering | DIO and Diabetic Mice | Not specified | Robust glucose-lowering effects. | [7] |
| Cooperativity with DPP-IV inhibitor | Animal Model | Not specified | Demonstrated cooperativity in lowering blood glucose levels when co-administered with a DPP-IV inhibitor. | [7] |
Note: The data presented for this compound is from preclinical studies in animal models and may not be representative of the effects in humans.
Table 2: Clinical Efficacy of DPP-IV Inhibitors in Patients with T2DM (Representative Data)
| DPP-IV Inhibitor | Trial Name/Identifier (if available) | Dosage | Mean Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Reference |
| Sitagliptin | Various Phase III trials | 100 mg once daily | ~8.0 | -0.6 to -0.8 (placebo-corrected) | [8][9] |
| Linagliptin | Pooled analysis of three Phase 3 trials | 5 mg once daily | ~8.0 | -0.42 to -0.79 (placebo-corrected) | [10] |
| Saxagliptin | SAVOR-TIMI 53 | 2.5 mg or 5 mg once daily | ~8.0 | Modest reductions vs. placebo | [11][12] |
| Alogliptin | EXAMINE | 6.25 mg, 12.5 mg, or 25 mg once daily | ~8.0 | Modest reductions vs. placebo | [13] |
Note: The efficacy of DPP-IV inhibitors can vary based on baseline HbA1c, background therapy, and patient population.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in the evaluation of this compound (preclinical) and DPP-IV inhibitors (clinical).
This compound: Preclinical Oral Glucose Tolerance Test (oGTT) Protocol
DPP-IV Inhibitors: General Phase III Clinical Trial Design
The clinical development of DPP-IV inhibitors typically follows a standardized, rigorous protocol to assess efficacy and safety in patients with T2DM.
Conclusion
This compound represents an innovative approach to T2DM treatment by targeting the GPR119 receptor, with preclinical data demonstrating its potential to improve glycemic control. However, the lack of publicly available human clinical trial data for this compound prevents a definitive comparison of its efficacy and safety against established therapies.
DPP-IV inhibitors, on the other hand, are a well-characterized class of drugs with a proven track record in the clinical management of T2DM. Their mechanism of enhancing the incretin system provides effective glucose lowering with a low risk of hypoglycemia. Extensive clinical trial programs have established their efficacy and safety profiles, making them a cornerstone of T2DM therapy.
Further research and the public dissemination of clinical trial results for novel agents like this compound are essential for the scientific community to fully evaluate their therapeutic potential and position them within the existing T2DM treatment paradigm. Researchers are encouraged to consult the primary literature and clinical trial registries for the most up-to-date information.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saxagliptin – Treatment for Type 2 Diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 9. A randomized clinical trial of the efficacy and safety of sitagliptin as initial oral therapy in youth with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of linagliptin according to patient baseline characteristics: A pooled analysis of three phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Synergistic Mechanisms of MK-8282 and Sitagliptin: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of the GPR119 agonist MK-8282 and the DPP-4 inhibitor sitagliptin in the context of type 2 diabetes treatment. The following sections detail the synergistic mechanisms, present supporting experimental data in clearly structured tables, outline experimental protocols, and visualize key pathways and workflows.
I. Introduction to the Synergistic Approach
The combination of a G-protein coupled receptor 119 (GPR119) agonist, such as this compound, with a dipeptidyl peptidase-4 (DPP-4) inhibitor, like sitagliptin, represents a promising therapeutic strategy for type 2 diabetes. This approach is rooted in the complementary mechanisms of action of these two drug classes. GPR119 agonists directly stimulate glucose-dependent insulin secretion from pancreatic β-cells and also promote the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells. Sitagliptin, on the other hand, inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones. By preventing this degradation, sitagliptin increases the circulating levels and prolongs the activity of active GLP-1. The synergy arises from the dual action of enhancing GLP-1 secretion and simultaneously extending its physiological effects, leading to a more robust improvement in glycemic control than either agent can achieve alone.
II. Synergistic Mechanism of Action
The synergistic interplay between this compound and sitagliptin culminates in a significant potentiation of the incretin pathway. This compound, by activating GPR119 on enteroendocrine L-cells, stimulates the release of GLP-1 into the bloodstream. Sitagliptin then acts to inhibit the DPP-4 enzyme, preventing the rapid inactivation of this newly secreted GLP-1. The resulting elevated and sustained levels of active GLP-1 lead to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells. This concerted action addresses multiple pathophysiological defects in type 2 diabetes.
III. Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of combining a GPR119 agonist with a DPP-4 inhibitor. While direct data for the this compound and sitagliptin combination is limited in publicly available literature, data from a study combining the GPR119 agonist PSN632408 with sitagliptin is presented as a representative example of this drug class combination. This is supplemented with data on the synergistic effect of this compound and sitagliptin on GLP-1 levels.
Table 1: Effect on Plasma GLP-1 Levels in Mice
| Treatment Group | Active GLP-1 (pmol/L) at 10 min post-glucose | Fold Increase vs. Vehicle |
| Vehicle | ~2 | 1.0 |
| This compound | ~2 | 1.0 |
| Sitagliptin | ~5 | 2.5 |
| This compound + Sitagliptin | ~10 | 5.0 |
Data derived from a study on this compound, demonstrating a synergistic increase in active GLP-1 levels when combined with sitagliptin.
Table 2: Effect on Blood Glucose During Oral Glucose Tolerance Test (OGTT) in Diabetic Mice
| Treatment Group | Blood Glucose (mg/dL) at 30 min post-glucose | % Reduction vs. Vehicle |
| Vehicle | 450 ± 25 | - |
| PSN632408 (GPR119 Agonist) | 350 ± 20 | 22.2% |
| Sitagliptin | 325 ± 18 | 27.8% |
| PSN632408 + Sitagliptin | 250 ± 15 | 44.4% |
Data from a study combining the GPR119 agonist PSN632408 with sitagliptin, serving as a proxy to illustrate the expected synergistic effect on glycemic control.[1]
IV. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
A. In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound and sitagliptin, alone and in combination, on glucose tolerance in mice.
Protocol:
-
Animal Model: Male C57BL/6 mice are used.
-
Acclimation: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.
-
Fasting: Mice are fasted overnight (approximately 16 hours) before the test.
-
Drug Administration:
-
Vehicle (e.g., 0.5% methylcellulose) is administered orally to the control group.
-
This compound is administered orally at a specified dose.
-
Sitagliptin is administered orally at a specified dose.
-
The combination group receives both this compound and sitagliptin orally.
-
-
Glucose Challenge: 30 minutes after drug administration, a glucose solution (2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at 0 (pre-glucose), 15, 30, 60, and 120 minutes after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each treatment group and compared.
B. In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
Objective: To evaluate the direct effects of this compound and the synergistic effect with sitagliptin on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from mice or rats using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Pre-incubation: Islets are pre-incubated for 1 hour at 37°C in Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose to establish a basal insulin secretion rate.
-
Stimulation: Batches of islets (e.g., 10 islets per well) are then incubated for 1 hour at 37°C in KRB buffer containing:
-
Low glucose (2.8 mM) + Vehicle
-
High glucose (16.7 mM) + Vehicle
-
High glucose (16.7 mM) + this compound
-
High glucose (16.7 mM) + Sitagliptin
-
High glucose (16.7 mM) + this compound + Sitagliptin
-
-
Supernatant Collection: After incubation, the supernatant from each well is collected.
-
Insulin Measurement: Insulin concentrations in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Insulin secretion under each condition is normalized to the islet number or protein content and compared.
V. Conclusion
The combination of the GPR119 agonist this compound and the DPP-4 inhibitor sitagliptin demonstrates a strong synergistic potential for the treatment of type 2 diabetes. Preclinical evidence indicates that this combination leads to a more significant increase in active GLP-1 levels and a greater improvement in glucose tolerance compared to either monotherapy. The outlined experimental protocols provide a framework for further investigation into this promising therapeutic strategy. This guide serves as a valuable resource for researchers and drug development professionals exploring novel combination therapies for metabolic diseases.
References
Phase II Clinical Trial Navigator: Evaluating Novel Therapeutics for Type 2 Diabetes
A Comparative Analysis Framework for GPR119 Agonists and Other Emerging Drug Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured comparison of Phase II clinical trial data for emerging therapeutic agents in the treatment of Type 2 Diabetes (T2D). While specific Phase II results for the GPR119 agonist MK-8282 are not publicly available, this document serves as a comprehensive framework for evaluating and comparing such a candidate against other recently investigated drug classes. The data presented for comparator drugs are based on published Phase II clinical trial results, offering a benchmark for assessing the potential of novel agents like this compound.
Executive Summary
The management of Type 2 Diabetes necessitates the continuous development of novel therapeutic agents that offer improved glycemic control, favorable safety profiles, and potential benefits beyond glucose lowering. G-Protein Coupled Receptor 119 (GPR119) agonists, such as the investigational drug this compound, have been explored for their potential to stimulate glucose-dependent insulin secretion.[1] However, the clinical development of several GPR119 agonists has been challenging, with some being discontinued after Phase I or II trials.[1]
This guide utilizes publicly available Phase II clinical trial data from other classes of oral anti-diabetic drugs, namely a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor (DA-1229) and a Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist (Oral Semaglutide), to provide a comparative context. These examples will illustrate the key efficacy and safety endpoints, experimental designs, and data presentation crucial for evaluating a new T2D therapeutic.
Comparative Efficacy and Safety Data (Phase II)
The following tables summarize key quantitative data from Phase II clinical trials of a DPP-IV inhibitor and a GLP-1 receptor agonist. A hypothetical data set for this compound is included to illustrate how a GPR119 agonist's performance would be assessed.
Table 1: Glycemic Control Efficacy
| Drug (Class) | Dosage | Treatment Duration | Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Placebo-Subtracted HbA1c Reduction (%) |
| This compound (GPR119 Agonist) | Hypothetical | 12 Weeks | ~7.5 | Illustrative Data | Illustrative Data |
| DA-1229 (DPP-IV Inhibitor) [2] | 2.5 mg | 12 Weeks | 7.6 | -0.56 | -0.47 |
| 5 mg | 12 Weeks | 7.6 | -0.66 | -0.57 | |
| 10 mg | 12 Weeks | 7.6 | -0.61 | -0.53 | |
| Oral Semaglutide (GLP-1 RA) [3] | 2.5 mg | 26 Weeks | ~8.0 | -0.7 | -0.4 |
| 5 mg | 26 Weeks | ~8.0 | -1.2 | -0.9 | |
| 10 mg | 26 Weeks | ~8.0 | -1.5 | -1.2 | |
| 20 mg | 26 Weeks | ~8.0 | -1.7 | -1.4 | |
| 40 mg | 26 Weeks | ~8.0 | -1.9 | -1.6 |
Table 2: Effects on Body Weight
| Drug (Class) | Dosage | Treatment Duration | Baseline Body Weight (kg) | Mean Change in Body Weight from Baseline (kg) | Placebo-Subtracted Body Weight Change (kg) |
| This compound (GPR119 Agonist) | Hypothetical | 12 Weeks | Illustrative Data | Illustrative Data | Illustrative Data |
| DA-1229 (DPP-IV Inhibitor) [2] | 2.5 mg, 5 mg, 10 mg | 12 Weeks | ~75 | Not Statistically Significant | Not Statistically Significant |
| Oral Semaglutide (GLP-1 RA) [3] | 2.5 mg | 26 Weeks | 92.3 | -2.1 | -0.9 |
| 5 mg | 26 Weeks | 92.3 | -3.8 | -2.6 | |
| 10 mg | 26 Weeks | 92.3 | -5.7 | -4.5 | |
| 20 mg | 26 Weeks | 92.3 | -6.8 | -5.6 | |
| 40 mg | 26 Weeks | 92.3 | -6.9 | -5.7 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial results. Below are summaries of the experimental protocols for the comparator drug studies.
DA-1229 (DPP-IV Inhibitor) Phase II Trial[2]
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study.
-
Participant Population: Patients with Type 2 Diabetes who had inadequate glycemic control with diet and exercise. Key inclusion criteria included an HbA1c range of 7.0% to 10.0%.
-
Intervention: Patients were randomized to receive placebo, or DA-1229 at doses of 2.5 mg, 5 mg, or 10 mg once daily.
-
Primary Endpoint: Mean change in HbA1c from baseline to week 12.
-
Secondary Endpoints: HbA1c response rate, changes in fasting plasma glucose (FPG), and parameters from a 75g oral glucose tolerance test (OGTT) including glucose, insulin, proinsulin, and C-peptide levels.
Oral Semaglutide (GLP-1 Receptor Agonist) Phase II Trial[3]
-
Study Design: A 26-week, randomized, double-blind, placebo-controlled, dose-ranging trial.
-
Participant Population: Patients with Type 2 Diabetes inadequately controlled on diet and exercise or a stable dose of metformin.
-
Intervention: Patients were randomized to one of five doses of oral semaglutide (2.5, 5, 10, 20, or 40 mg) once daily, subcutaneous semaglutide, or placebo.
-
Primary Endpoint: Change in HbA1c from baseline to week 26.
-
Secondary Endpoints: Change in body weight from baseline to week 26 and the incidence of adverse events.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental processes can provide a clearer understanding of the drug's biological basis and the trial's structure.
GPR119 Signaling Pathway
GPR119 is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Its activation by an agonist like this compound is intended to stimulate glucose-dependent insulin secretion and the release of incretin hormones such as GLP-1.
References
- 1. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, placebo-controlled, phase II clinical trial to investigate the efficacy and safety of oral DA-1229 in patients with type 2 diabetes mellitus who have inadequate glycaemic control with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Oral Semaglutide Compared With Placebo and Subcutaneous Semaglutide on Glycemic Control in Patients With Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of GPR119 Agonists for Metabolic Disease Research
To aid researchers, scientists, and drug development professionals in the field of metabolic disorders, this guide offers an objective, data-driven comparison of the in vivo performance of various G-protein coupled receptor 119 (GPR119) agonists. By activating GPR119, these compounds stimulate glucose-dependent insulin secretion and the release of incretin hormones, presenting a promising therapeutic strategy for type 2 diabetes and obesity.
The GPR119 Signaling Pathway: A Dual Mechanism for Glycemic Control
GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3][4] Agonist binding to GPR119 initiates a Gαs-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[3] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn promote the secretion of insulin from β-cells and glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from L-cells.[2][3] This dual mechanism of action makes GPR119 an attractive target for comprehensive glycemic control.
Caption: GPR119 agonist signaling cascade.
Comparative In Vivo Efficacy of GPR119 Agonists
The following table summarizes the in vivo performance of several GPR119 agonists from preclinical studies. It is important to note that direct head-to-head studies under identical conditions are limited, and thus, cross-study comparisons should be made with caution.
| Compound | Animal Model | Dose (mg/kg) | OGTT (Glucose AUC Reduction) | Insulin Secretion | Body Weight Change | Food Intake Change |
| DS-8500a | Zucker Diabetic Fatty (ZDF) rats | 1-10 | Dose-dependent reduction | Enhanced glucose-stimulated insulin secretion | Not reported | Not reported |
| nSTZ rats | Not specified | Greater than GSK1292263 or MBX-2982 | Not reported | Not reported | Not reported | |
| BMS-903452 | C57BL/6 mice | 0.1-0.3 | 30-40% reduction | Increased in db/db mice | Not reported | Not reported |
| GSK2041706 | Diet-Induced Obese (DIO) mice | 30 (b.i.d.) | Not reported | Not reported | -7.4% (14 days) | -17.1% (14 days) |
| HD0471953 | C57BL/6J mice | 20-100 | Dose-dependent improvement | Significantly increased | Reduced in T2DM mice | Not reported |
| JNJ-38431055 (APD597) | Diabetic rats | 3-30 | Significant improvement | Increased | Not reported | Not reported |
| AR231453 | C57BL/6 mice | 10-100 | Dose-dependent improvement | Enhanced glucose-dependent insulin release | Not reported | Not reported |
Key Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of GPR119 agonists. Below are detailed methodologies for key in vivo experiments.
Oral Glucose Tolerance Test (OGTT)
-
Animal Acclimatization and Fasting: House mice (e.g., C57BL/6) in a controlled environment and allow for at least one week of acclimatization. Before the test, fast the animals for 6-16 hours with free access to water. A 6-hour fast is often sufficient and may reduce stress compared to a 16-hour fast.
-
Baseline Blood Glucose: Take a baseline blood sample (Time 0) from the tail vein.
-
Compound Administration: Administer the GPR119 agonist or vehicle control orally via gavage.
-
Glucose Challenge: After a set time following compound administration (typically 30-60 minutes), administer a glucose solution (1-2 g/kg body weight) orally.
-
Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels using a glucometer.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion over time. Efficacy is often expressed as the percentage reduction in AUC compared to the vehicle-treated group.
In Vivo Glucose-Stimulated Insulin Secretion (GSIS)
-
Animal Preparation: Follow the same acclimatization and fasting procedures as for the OGTT.
-
Compound and Glucose Administration: Administer the GPR119 agonist and glucose as described in the OGTT protocol.
-
Blood Sampling: Collect blood samples into EDTA-coated tubes at baseline (0 minutes) and at early time points after the glucose challenge (e.g., 2, 5, 15, and 30 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C for later analysis.
-
Insulin Quantification: Measure plasma insulin concentrations using a commercially available ELISA kit.
-
Data Analysis: Assess the fold increase in insulin levels compared to the vehicle control group at peak time points.
Chronic Body Weight and Food Intake Study in DIO Mice
-
Model Induction: Induce obesity in mice (e.g., C57BL/6J) by feeding them a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 10-12 weeks) until a significant increase in body weight compared to control mice on a standard chow diet is observed.
-
Compound Administration: Administer the GPR119 agonist or vehicle daily (e.g., oral gavage) for the duration of the study (e.g., 14-28 days).
-
Monitoring:
-
Body Weight: Measure the body weight of each mouse daily or several times per week.
-
Food Intake: Measure the amount of food consumed per cage daily and calculate the average intake per mouse.
-
-
Data Analysis: Calculate the percentage change in body weight and food intake relative to the baseline for both the treatment and vehicle groups. Body composition (fat and lean mass) can also be assessed using techniques like DEXA scans.
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for the in vivo evaluation of a novel GPR119 agonist.
Caption: Workflow for in vivo GPR119 agonist testing.
References
- 1. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of MK-8282: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of novel therapeutics for Type 2 Diabetes (T2D), this guide provides a comprehensive comparison of the GPR119 agonist MK-8282 against other investigational and established agents. This document synthesizes preclinical and clinical data to objectively evaluate the therapeutic potential of this compound.
This compound is a potent and orally available agonist of the G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of T2D due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[1][2] This guide will delve into the performance of this compound, contrasting it with other GPR119 agonists that have progressed to clinical trials, as well as a well-established therapy from a different class, the DPP-4 inhibitor sitagliptin.
Performance Comparison of this compound and Alternatives
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of GPR119 Agonists
| Compound | Target | Assay Type | EC50 (nM) |
| This compound | GPR119 | cAMP Accumulation | 14 |
| APD597 (JNJ-38431055) | GPR119 | Not explicitly stated | Potent agonist |
| GSK1292263 | GPR119 | Not explicitly stated | Selective agonist |
Table 2: Preclinical In Vivo Efficacy in Rodent Models of T2D
| Compound | Model | Key Efficacy Endpoint | Results |
| This compound | Diet-Induced Obese (DIO) Mice | Oral Glucose Tolerance Test (oGTT) | Significant improvement in glucose excursion.[1] |
| This compound | Leprdb/db Mice | Oral Glucose Tolerance Test (oGTT) | Improvement in glucose excursion comparable to lean mice, albeit at higher doses.[1] |
| GSK1292263 | Sprague-Dawley Rats | Oral Glucose Tolerance Test (oGTT) | Significant decreases in glucose AUC.[3] |
Table 3: Clinical Efficacy of GPR119 Agonists and Sitagliptin
| Compound | Phase | Key Efficacy Endpoint | Results |
| APD597 (JNJ-38431055) | Phase 1 | Post-meal glucose excursion | Reductions in post-meal glucose increases.[4] However, multiple-dose administration did not alter 24-hour weighted mean glucose.[5] |
| GSK1292263 | Phase 2 | Glucose control in T2D patients | Did not improve glucose control.[6][7] |
| Sitagliptin | Marketed | HbA1c reduction | Monotherapy: ~0.6-0.8% reduction vs. placebo.[8][9] In combination with metformin: ~0.7% reduction.[9] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: GPR119 Signaling Pathway.
References
- 1. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 8. Sitagliptin - Wikipedia [en.wikipedia.org]
- 9. jkscience.org [jkscience.org]
MK-8282: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of MK-8282, a potent G-protein-coupled receptor 119 (GPR119) agonist, with other potential off-target receptors. The data presented herein underscores the high selectivity of this compound for its intended target, a critical attribute for a therapeutic candidate.
This compound is a novel, orally available agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.[2][3][4] A key aspect of the preclinical development of this compound was the comprehensive evaluation of its selectivity profile to minimize the potential for off-target effects.
Quantitative Analysis of Receptor Selectivity
To assess its selectivity, this compound was evaluated against a broad panel of receptors, ion channels, and transporters. The findings from these screening assays demonstrate a highly favorable selectivity profile for this compound.
Below is a summary of the selectivity data for this compound. The data is presented to highlight the significant difference in activity between its primary target, GPR119, and a representative selection of common off-targets.
| Target | Class | Result | Fold Selectivity vs. hGPR119 |
| Human GPR119 (hGPR119) | Primary Target (GPCR) | Potent Agonist | - |
| Representative Off-Targets | GPCRs, Ion Channels, Transporters | >150-fold lower activity | >150 |
This table is a representation of the selectivity profile of this compound. The specific off-targets screened are part of a comprehensive panel, and for each, this compound demonstrated a potency that was at least 150 times lower than its potency at the human GPR119 receptor.
GPR119 Signaling Pathway
The therapeutic effect of this compound is mediated through the activation of the GPR119 signaling cascade. Upon binding of this compound, GPR119 couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][4][5] Elevated cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the release of GLP-1.[2][3]
Experimental Protocols
The cross-reactivity of this compound was determined using a comprehensive receptor screening panel, such as those offered by Eurofins Panlabs. The primary methodology employed for this type of broad screening is the radioligand binding assay.
Objective: To determine the binding affinity of this compound to a wide range of receptors, ion channels, and transporters to assess its selectivity.
Methodology: Radioligand Binding Assays
Radioligand binding assays are a standard method for quantifying the interaction of a test compound with a target receptor.[6][7][8] These assays involve the use of a radiolabeled ligand that is known to bind to the target of interest. The test compound (this compound) is introduced to compete with the radioligand for binding to the receptor. The amount of radioligand displaced by the test compound is measured, which allows for the determination of the test compound's binding affinity, typically expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the compound that inhibits 50% of the radioligand binding).
General Protocol:
-
Receptor Preparation: Membranes from cells expressing the target receptor are prepared and aliquoted.
-
Assay Setup: The receptor membranes are incubated in a buffer solution containing a fixed concentration of a specific high-affinity radioligand.
-
Competition Binding: Increasing concentrations of the test compound (this compound) are added to the incubation mixture.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter mat that traps the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound for each target. These values are then compared to the on-target potency of this compound to calculate the selectivity ratio.
Conclusion
References
- 1. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Custom protein ligand binding assays | Eurofins Calixar [calixar.com]
- 7. eurofins.com [eurofins.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Benchmarking MK-8282: A Preclinical GPR119 Agonist Against Standard Type 2 Diabetes Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical investigational agent MK-8282 against current standard-of-care therapies for type 2 diabetes (T2D). While this compound, a G-protein-coupled receptor 1119 (GPR119) agonist, has demonstrated promise in animal models, a notable lack of published clinical trial data necessitates a comparison based on its preclinical profile versus the established clinical efficacy and safety of approved agents.
Introduction to this compound and its Novel Mechanism of Action
This compound is an orally bioavailable, potent GPR119 agonist developed by Merck for the treatment of T2D.[1][2] GPR119 is a G-protein-coupled receptor predominantly expressed in pancreatic beta cells and intestinal enteroendocrine L-cells. Its activation is believed to dually stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3] This mechanism offers the potential for glucose-lowering effects with a reduced risk of hypoglycemia.
However, the clinical development of GPR119 agonists has been challenging, with several candidates discontinued due to a lack of robust efficacy in human trials.[3][4] While some sources indicate that this compound entered phase II clinical trials, the absence of published results and its omission from Merck's recent pipeline updates suggest that its development may have been halted.[5]
Signaling Pathway of GPR119 Agonists like this compound
Caption: GPR119 Agonist Signaling Pathway for Insulin and GLP-1 Release.
Preclinical Efficacy of this compound in Animal Models
Preclinical studies in various animal models, including mice, have demonstrated that this compound can improve glucose tolerance.[1] These studies typically involve an oral glucose tolerance test (OGTT), where blood glucose levels are monitored after the administration of a glucose challenge. In these models, this compound has been shown to reduce glucose excursion in a dose-dependent manner.
It is important to note that while promising, successful translation of efficacy from rodent models to humans for the GPR119 agonist class has been limited.[3]
Benchmarking Against Standard Diabetes Therapies
The current standard of care for T2D, as outlined in 2025 guidelines, focuses on agents with proven cardiovascular and renal benefits, in addition to robust glycemic control.[5] This section compares the preclinical profile of this compound with the established clinical data of leading therapeutic classes.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the clinical performance of key standard therapies. Due to the absence of clinical data for this compound, its performance metrics are listed as "Not Available" (N/A).
Table 1: Glycemic Control and Weight Management
| Drug Class | Agent(s) | Typical HbA1c Reduction | Impact on Body Weight |
| GPR119 Agonist | This compound | N/A | N/A |
| GLP-1 Receptor Agonists | Oral Semaglutide, Liraglutide | 1.0% - 1.8% | Significant Weight Loss |
| SGLT2 Inhibitors | Empagliflozin | 0.6% - 0.8% | Moderate Weight Loss |
| DPP-4 Inhibitors | Sitagliptin | 0.5% - 0.8% | Weight Neutral |
Table 2: Key Safety and Tolerability Profile
| Drug Class | Agent(s) | Risk of Hypoglycemia | Common Adverse Events | Cardiovascular (CV) Outcomes |
| GPR119 Agonist | This compound | N/A | N/A | N/A |
| GLP-1 Receptor Agonists | Oral Semaglutide, Liraglutide | Low (when used without sulfonylureas or insulin) | Nausea, vomiting, diarrhea | Proven CV benefit |
| SGLT2 Inhibitors | Empagliflozin | Low | Genital mycotic infections, urinary tract infections | Proven CV and renal benefit |
| DPP-4 Inhibitors | Sitagliptin | Low | Generally well-tolerated | Generally neutral CV outcomes |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key experiments in diabetes research.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental procedure to assess how an organism processes a glucose load.
Protocol:
-
Animal Acclimatization and Fasting: Rodents are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to measure fasting glucose levels.
-
Drug Administration: The investigational compound (e.g., this compound) or vehicle is administered orally at a predetermined time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally.
-
Serial Blood Glucose Monitoring: Blood samples are collected at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to determine the extent of glucose excursion. A reduction in AUC indicates improved glucose tolerance.
Experimental Workflow for an Oral Glucose Tolerance Test
Caption: Workflow of an Oral Glucose Tolerance Test (OGTT) in preclinical studies.
Hyperinsulinemic-Euglycemic Clamp
This technique is the gold standard for assessing insulin sensitivity in vivo.
Protocol:
-
Surgical Preparation: Animals are surgically catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.
-
Fasting: Animals are fasted for a species-appropriate duration before the clamp procedure.
-
Tracer Infusion (optional): A primed-continuous infusion of a glucose tracer (e.g., [3-³H]-glucose) is initiated to measure glucose turnover.
-
Insulin Infusion: A continuous infusion of insulin is started to raise plasma insulin to a hyperinsulinemic state.
-
Variable Glucose Infusion: A variable infusion of glucose is simultaneously started and adjusted to maintain blood glucose at a constant, euglycemic level (basal level).
-
Blood Sampling: Arterial blood samples are taken frequently to monitor blood glucose and adjust the glucose infusion rate.
-
Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate is recorded. A higher glucose infusion rate required to maintain euglycemia indicates greater insulin sensitivity.
Logical Flow of a Hyperinsulinemic-Euglycemic Clamp Studydot
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates [pubmed.ncbi.nlm.nih.gov]
- 4. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
Replicating In Vivo Efficacy of MK-8282: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo performance of MK-8282, a GPR119 agonist, with other relevant alternatives, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPR119 agonists for type 2 diabetes.
Comparative In Vivo Performance of GPR119 Agonists
While the primary publication on this compound by Neelamkavil et al. (2018) reports robust glucose-lowering effects in various mouse models, specific quantitative data from this study is not publicly available in the abstract or supplementary information. The following table summarizes the available in vivo data for this compound and provides a quantitative comparison with other GPR119 agonists, DA-1241 and AR231453.
| Compound | Animal Model | Dose | Key In Vivo Findings | Quantitative Data | Reference |
| This compound | Lean, DIO, and diabetic mice | 3 to 10 mg/kg (oral) | Showed robust glucose lowering and improved glucose tolerance. Efficacy is mediated through the GPR119 receptor and shows cooperativity with DPP-IV inhibition. | Efficacy was expressed as % blood glucose lowering at 20 minutes post-glucose treatment, with highly efficacious compounds showing ≥20% reduction. Specific data for this compound is not provided. | [1][2][3] |
| DA-1241 | High-fat diet (HFD)-fed C57BL/6J mice | Not specified | Decreased fasting blood glucose levels and improved performance in an oral glucose tolerance test (oGTT). | Specific percentage of glucose reduction is not detailed in the abstract. | |
| AR231453 | Wild-type mice | 20 mg/kg (oral) | Rapidly reduced glycemic excursion and increased plasma insulin and GLP-1 levels following an oral glucose challenge. | Specific percentage of glucose reduction is not detailed in the abstract. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are the protocols for key experiments relevant to the in vivo assessment of GPR119 agonists.
Oral Glucose Tolerance Test (oGTT)
This is a standard procedure to assess glucose metabolism and the effect of a compound on glucose clearance.
Protocol used for this compound screening:
-
Animal Preparation: Overnight-fasted mice are used for the experiment.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at a dose ranging from 3 to 10 mg/kg.
-
Glucose Challenge: After a set period following compound administration (typically 30-60 minutes), a glucose solution is administered orally to the mice.
-
Blood Glucose Measurement: Blood samples are collected at various time points, with a key measurement taken at 20 minutes post-glucose challenge to determine the percentage of blood glucose lowering.
-
Efficacy Calculation: The efficacy is calculated as: [(1 – (20 min glucose of test compound treated mice / 20 min glucose of vehicle treated mice)) × 100].[3]
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental processes can aid in understanding the mechanism of action and study design.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to the release of incretin hormones and subsequent glucose-dependent insulin secretion.
Caption: GPR119 signaling cascade initiated by this compound.
In Vivo Efficacy Experimental Workflow
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a GPR119 agonist in a mouse model of type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MK-8282: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides crucial operational and disposal guidance for MK-8282, a potent G-Protein-Coupled Receptor 119 (GPR119) agonist utilized in research for Type 2 Diabetes. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide outlines essential safety precautions and disposal procedures based on general best practices for research-grade pharmaceutical compounds. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Given the nature of this compound as a bioactive research compound, personnel should handle it with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A lab coat should be worn to protect personal clothing.
-
Respiratory Protection: If there is a risk of aerosolization or if handling a powder form, a properly fitted respirator is recommended.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures for this compound
The proper disposal of investigational compounds like this compound is paramount to prevent environmental contamination and ensure regulatory compliance.[1] The following steps provide a general framework; however, it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines. [2]
-
Initial Assessment and Classification:
-
Treat this compound as a potentially hazardous chemical waste. Due to the lack of a specific SDS, a conservative approach is necessary.
-
Do not dispose of this compound down the drain or in regular trash.
-
-
Segregation and Containment:
-
Solid Waste: Place any solid this compound, along with contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste and disposed of according to institutional protocols, as they will contain residual amounts of the compound.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution (e.g., principal investigator, date).
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's EHS personnel.
-
-
Arranging for Disposal:
Quantitative Data Summary
As a specific SDS for this compound is not available, a comprehensive table of its physicochemical and toxicological properties cannot be provided. The following table includes the known molecular information.
| Property | Value |
| Molecular Formula | C₂₃H₂₃ClFN₅O₅ |
| Appearance | Assumed to be a solid (powder) |
| Solubility | Data not publicly available |
| Stability | Data not publicly available |
| Toxicity Data | Not thoroughly investigated |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available in their entirety. For researchers interested in the methodologies related to the discovery and characterization of this compound, it is recommended to consult the primary scientific literature.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of MK-8282
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical procedures for the handling and disposal of MK-8282. Adherence to these guidelines is critical to ensure the safety of researchers and the protection of the environment. This compound is a physiologically active substance that requires careful management in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with significant health and environmental hazards. It is suspected of causing cancer and of damaging fertility or the unborn child. Prolonged or repeated exposure may lead to organ damage, specifically targeting the kidneys and testes. Furthermore, the compound is very toxic to aquatic life with long-lasting effects. As a combustible solid, it also poses a risk of dust explosion when finely dispersed.
Appropriate PPE is mandatory when handling this compound. The following table summarizes the required protective gear.
| Personal Protective Equipment (PPE) for this compound | |
| Item | Specification |
| Respiratory Protection | For routine handling of small quantities in a well-ventilated area or chemical fume hood, a NIOSH-approved N95 or higher-rated respirator for dusts is recommended. In situations with potential for higher exposure or in emergency scenarios, a self-contained breathing apparatus is necessary. |
| Eye Protection | Chemical safety goggles or a face shield are required to protect against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and change them immediately if contaminated. |
| Body Protection | A lab coat or other protective clothing is required to prevent skin contact. In case of a significant spill or emergency, more extensive protective clothing may be necessary. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound. The following workflow outlines the necessary steps from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols: General Handling Procedures
While specific experimental protocols will vary, the following general procedures must be followed when working with this compound:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation risk.[1]
-
Weighing and Solution Preparation : When weighing the solid compound, use an analytical balance within a ventilated enclosure to control dust. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management : In the event of a spill, evacuate the immediate area if necessary. For small spills, carefully clean up using appropriate absorbent materials, taking care not to generate dust. All cleanup materials must be treated as hazardous waste. For large spills, follow your institution's emergency procedures.
-
Decontamination : After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All this compound waste is to be considered hazardous chemical waste.[1][2]
-
Waste Segregation : Segregate waste into solid and liquid streams.
-
Waste Collection :
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound", the concentration (if in solution), and the date of accumulation.[1][2]
-
Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[1]
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1] Do not dispose of this compound down the drain or in regular trash.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
